Product packaging for Enfenamic acid(Cat. No.:CAS No. 91-40-7)

Enfenamic acid

Cat. No.: B057280
CAS No.: 91-40-7
M. Wt: 213.23 g/mol
InChI Key: ZWJINEZUASEZBH-UHFFFAOYSA-N
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Description

N-Phenylanthranilic acid, also known as 2-(phenylamino)benzoic acid, is a versatile organic compound of significant value in chemical research and development. Its primary research application lies in its role as a key precursor in the synthesis of various heterocyclic compounds, particularly acridone derivatives, which are structures of interest in medicinal chemistry and materials science. Furthermore, this compound serves as a robust and selective chelating agent in analytical chemistry. It is widely employed in the spectrophotometric determination and quantification of metal ions, such as ruthenium(III) and osmium(VIII), due to the formation of stable, colored complexes. The mechanism of action for its chelating behavior involves coordination through the carboxylic oxygen and the nitrogen of the secondary amine group, forming a stable five-membered chelate ring with the target metal ion. Beyond its analytical utility, N-phenylanthranilic acid finds application in organic electrochemistry, where it can function as a redox indicator. Its well-defined oxidation-reduction potential makes it a useful tool for monitoring electrochemical reactions. As a building block, its bifunctional nature, containing both an aromatic amine and a carboxylic acid, allows for diverse chemical modifications, making it an invaluable intermediate for constructing more complex molecular architectures in pharmaceutical and materials research. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO2 B057280 Enfenamic acid CAS No. 91-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-anilinobenzoic acid
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InChI

InChI=1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
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InChI Key

ZWJINEZUASEZBH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O
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Molecular Formula

C13H11NO2
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DSSTOX Substance ID

DTXSID6059025
Record name N-Phenylanthranilic acid
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Molecular Weight

213.23 g/mol
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Physical Description

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]
Record name Fenamic acid
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Vapor Pressure

0.00000238 [mmHg]
Record name Fenamic acid
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CAS No.

91-40-7
Record name N-Phenylanthranilic acid
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Record name Benzoic acid, 2-(phenylamino)-
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Synthetic Methodologies and Chemical Transformations of N Phenylanthranilic Acid

Established Synthetic Pathways for N-Phenylanthranilic Acid

The synthesis of N-phenylanthranilic acid has traditionally been dominated by classical condensation reactions, with modern advancements offering improved yields, milder reaction conditions, and greater efficiency.

Ullmann Reaction and Variants for N-Phenylanthranilic Acid Synthesis

The Ullmann condensation is a cornerstone in the synthesis of N-phenylanthranilic acid and its derivatives. researchgate.netajrconline.org This reaction typically involves the coupling of an o-halobenzoic acid with an aniline (B41778) derivative in the presence of a copper catalyst and a base. researchgate.netajrconline.org The classical approach often requires high-boiling point solvents like nitrobenzene (B124822) or dimethylformamide (DMF) to facilitate the reaction. ajrconline.org

A typical procedure involves reacting 2-bromobenzoic acid with aniline in the presence of copper bronze and potassium carbonate in DMF, heated to reflux. chemspider.com This method yields N-phenylanthranilic acid, which can be isolated by precipitation upon acidification of the reaction mixture. chemspider.com The yield for this specific method has been reported to be around 67.2%. chemspider.com

Reactant 1Reactant 2CatalystBaseSolventConditionsProductYield
2-Bromobenzoic acidAnilineCopper bronzePotassium carbonateDMFReflux, 4 hoursN-Phenylanthranilic acid67.2%
2-Chlorobenzoic acidAnilineCopper powderPotassium carbonaten-aryl alcohol-N-Phenylanthranilic acid-
o-Iodobenzoic acidAnilineCopper acetate (B1210297)Sodium acetateWater-N-Phenylanthranilic acid97%
o-Bromobenzoic acidAnilineCopper acetateSodium acetateWater-N-Phenylanthranilic acid94%
o-Chlorobenzoic acidAnilineCopper acetateSodium acetateWater-N-Phenylanthranilic acid91%

Table 1: Examples of Ullmann Reaction Conditions for N-Phenylanthranilic Acid Synthesis. ajrconline.orgchemspider.comresearchgate.net

Variations of the Ullmann reaction aim to improve its efficiency and environmental footprint. One such variation involves using water as a solvent, which is both environmentally benign and can lead to high yields in shorter reaction times, particularly when coupled with microwave irradiation. researchgate.net For instance, the reaction of o-chlorobenzoic acid with various anilines in water under microwave conditions has been shown to produce N-phenylanthranilic acid derivatives in good yields. researchgate.net Another modification includes the use of different copper catalysts, such as copper acetate or copper(I) oxide, which can influence the reaction rate and yield. researchgate.netnih.gov The choice of halogen on the benzoic acid also impacts reactivity, with o-iodobenzoic acid generally showing higher reactivity than o-bromobenzoic or o-chlorobenzoic acid. researchgate.net

Copper-Catalyzed C-N Coupling Reactions in N-Phenylanthranilic Acid Formation

Copper-catalyzed C-N cross-coupling reactions represent a significant advancement in the synthesis of N-phenylanthranilic acids, offering a more general and efficient alternative to the classical Ullmann conditions. These methods often allow for the use of less reactive aryl chlorides and can proceed under milder conditions without the need for protecting the carboxylic acid group. nih.gov

A developed chemo- and regioselective copper-catalyzed cross-coupling reaction for the amination of 2-chlorobenzoic acids with aniline derivatives has proven effective. nih.gov This method utilizes a catalytic system of copper powder and copper(I) oxide (Cu₂O) with a base like potassium carbonate in a solvent such as 2-ethoxyethanol. nih.govnih.gov This approach is notable for its high regioselectivity, where amination occurs specifically at the ortho position to the carboxylic acid, even in the presence of other halides on the aromatic ring. nih.govnih.gov The reaction has been successfully applied to a wide range of electron-rich and electron-deficient aryl chlorides and anilines, including sterically hindered ones. nih.gov

Aryl HalideAmineCatalystBaseSolventTemperatureYield
2-Chlorobenzoic acidAnilineCu/Cu₂OK₂CO₃2-Ethoxyethanol130°C83%
2-Chlorobenzoic acid2-MethylanilineCu/Cu₂OK₂CO₃2-Ethoxyethanol130°C-
2,4-Dichlorobenzoic acid4-MethoxyanilineCu/Cu₂OK₂CO₃2-Ethoxyethanol130°C86%
5-Bromo-2-chlorobenzoic acidAnilineCu/Cu₂OK₂CO₃2-Ethoxyethanol130°C85%
2-Chlorobenzoic acid3-ChloroanilineCu/Cu₂OK₂CO₃2-Ethoxyethanol130°C99%

Table 2: Examples of Copper-Catalyzed C-N Coupling for N-Phenylanthranilic Acid Derivatives. nih.gov

This protocol's robustness is highlighted by its tolerance of various functional groups and its ability to provide N-aryl anthranilic acids in high to excellent yields, often up to 99%. nih.gov

Ultrasound-Assisted Synthesis Approaches for N-Phenylanthranilic Acid Derivatives

Ultrasound irradiation has emerged as a valuable tool for accelerating the synthesis of N-phenylanthranilic acid derivatives. researchgate.netlookchem.com This technique enhances mass transport and can lead to significantly shorter reaction times and improved yields, often under milder conditions and using environmentally friendly solvents like water. researchgate.netlookchem.com

In one reported method, the ultrasound-assisted synthesis of N-phenylanthranilic acids was achieved by reacting o-chlorobenzoic acid with substituted anilines in water, using a copper catalyst and potassium carbonate as the base. researchgate.net The use of a sonic horn operating at 20 kHz was shown to complete the reaction in as little as 15-20 minutes, with yields as high as 81%. researchgate.netlookchem.com This is a substantial improvement over classical heating methods which can take several hours. researchgate.net

Reactant 1Reactant 2CatalystBaseSolventMethodTimeYield
o-Chlorobenzoic acidAnilineCopperK₂CO₃WaterUltrasound (20 kHz)20 min81%
o-Chlorobenzoic acidAnilineCopperK₂CO₃WaterUltrasound (20 kHz)15 min58%

Table 3: Ultrasound-Assisted Synthesis of N-Phenylanthranilic Acid. researchgate.netlookchem.com

The efficiency of the ultrasound-assisted method demonstrates a significant process intensification, making it an attractive approach for the rapid and green synthesis of this important class of compounds. researchgate.net

Synthesis of N-Phenylanthranilic Acid Derivatives

The core structure of N-phenylanthranilic acid serves as a versatile scaffold for the synthesis of various derivatives, primarily amides and esters, which often exhibit a range of biological activities. afjbs.comasianpubs.org

Amide Derivatives Synthesis and Characterization

A series of amide derivatives of N-phenylanthranilic acid have been synthesized and characterized. afjbs.com These compounds are typically prepared by converting the carboxylic acid group of N-phenylanthranilic acid into an amide. The synthesis can be tailored to introduce various substituents on the amide nitrogen, leading to a diverse library of compounds. afjbs.com

Synthesized amide derivatives include 2-(phenylamino)benzamide, 2-(phenylamino)-N,N-diphenylbenzamide, 2-(phenylamino)-N-methyl-N-phenylbenzamide, and 2-(phenylamino)-N-(2-hydroxyphenyl)benzamide. afjbs.com The characterization of these derivatives is confirmed through elemental analysis and spectral data. afjbs.com For instance, in the characterization of 2-(phenylamino)-N-(2-hydroxyphenyl)benzamide, the presence of the carbonyl group of the amide is indicated by a peak at 170.09 ppm in the ¹³C NMR spectrum, while the hydroxyl group shows a peak at 150 ppm. afjbs.com

Amide DerivativeMolecular Formula
2-(Phenylamino)benzamide-
2-(Phenylamino)-N,N-diphenylbenzamide-
2-(Phenylamino)-N-methyl-N-phenylbenzamide-
2-(Phenylamino)-N-(2-hydroxyphenyl)benzamide-

Table 4: Synthesized Amide Derivatives of N-Phenylanthranilic Acid. afjbs.com

Ester Derivatives Synthesis and Characterization

Ester derivatives of N-phenylanthranilic acid are another important class of compounds synthesized to potentially enhance properties like solubility and bioavailability. asianpubs.orgresearchgate.net A series of these esters have been prepared by reacting N-phenylanthranilic acid with various alcohols. asianpubs.orgresearchgate.net

The synthesized ester derivatives include methyl, ethyl, isopropyl, butyl, and phenyl 2-(phenylamino)benzoate. asianpubs.orgresearchgate.net The synthesis is typically carried out by boiling an equimolar mixture of N-phenylanthranilic acid and the corresponding alkyl or aryl alcohol. researchgate.net The purity of the resulting esters is often checked using thin-layer chromatography (TLC), and their structures are confirmed by spectral data. researchgate.net

For example, the characterization of 2-(phenylamino)butyl benzoate (B1203000) showed a yield of 68% and a melting point of 196-178 °C. researchgate.net The IR spectrum of these esters typically shows a characteristic C=O stretching frequency for the ester group around 1672 cm⁻¹. researchgate.net The ¹H NMR spectrum of the derivatives shows a broad singlet for the -NH proton around δ 9.3 ppm and multiplets for the aromatic protons. researchgate.net The ¹³C NMR spectrum confirms the presence of the two benzene (B151609) rings with signals in the range of δ 117-147.08 ppm. researchgate.net

Ester DerivativeYieldMelting Point (°C)
2-(Phenylamino)methyl benzoate--
2-(Phenylamino)ethyl benzoate--
2-(Phenylamino)isopropyl benzoate--
2-(Phenylamino)butyl benzoate68%196-178
2-(Phenylamino)phenyl benzoate--

Table 5: Synthesized Ester Derivatives of N-Phenylanthranilic Acid. researchgate.net

Hydrazone Derivatives Synthesis and Characterization

The synthesis of N-arylhydrazone derivatives of N-phenylanthranilic acid is a multi-step process that begins with the modification of the carboxylic acid group. researchgate.net This class of compounds is of interest due to the biological activities associated with the hydrazone moiety.

The synthetic route typically commences with the esterification of N-phenylanthranilic acid. For instance, treatment of N-phenylanthranilic acid with dimethyl sulphate in the presence of acetone (B3395972) and potassium carbonate yields methyl 2-(phenylamino)benzoate. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent, such as ethanol (B145695), to afford 2-(phenylamino)benzohydrazide.

The final step involves the acid-catalyzed condensation of the 2-(phenylamino)benzohydrazide with various aromatic aldehydes or ketones. researchgate.net This reaction, often carried out in the presence of a catalytic amount of concentrated hydrochloric acid, leads to the formation of the target N-arylhydrazone derivatives of N-phenylanthranilic acid. The yields for this final condensation step are reported to be in the range of 62-78%.

Characterization of the synthesized hydrazone derivatives is performed using spectroscopic methods. Infrared (IR) spectroscopy is used to confirm the presence of key functional groups. For example, the IR spectrum of a synthesized hydrazone derivative showed characteristic absorption bands at 3423 and 3325 cm⁻¹ for the two –NH groups and a sharp band at 1515 cm⁻¹ for the C=N group. The presence of specific substituents, such as a methoxy (B1213986) group, can also be confirmed by its characteristic peak in the IR spectrum.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to further elucidate the structure of the hydrazone derivatives. The presence of the two –NH protons can be confirmed by singlet peaks in the downfield region of the spectrum, for instance, at δ 9.124-9.156 ppm and 8.009 ppm.

Table 1: Synthetic Scheme for N-Arylhydrazone Derivatives of N-Phenylanthranilic Acid

StepReactantsReagents and ConditionsProductReference
1N-Phenylanthranilic AcidDimethyl sulphate, Potassium carbonate, AcetoneMethyl 2-(phenylamino)benzoate
2Methyl 2-(phenylamino)benzoateHydrazine hydrate, Ethanol, Reflux2-(Phenylamino)benzohydrazide
32-(Phenylamino)benzohydrazide, Aromatic aldehyde/ketoneConcentrated Hydrochloric Acid (catalytic)N-Arylhydrazone derivative of N-phenylanthranilic acid

Sulfonamide Derivatives Synthesis and Modification

The synthesis of sulfonamide derivatives of N-phenylanthranilic acid is primarily achieved through the Ullmann reaction. ajrconline.orgajrconline.org This approach involves the condensation of an o-halobenzoic acid with an arylamine in the presence of a copper catalyst and a base. ajrconline.orgajrconline.org To enhance the yield of the resulting N-phenylanthranilic acid derivatives, high-boiling point solvents such as nitrobutanol or dimethylformamide (DMF) are sometimes employed. ajrconline.org

In a typical procedure, an o-halobenzoic acid is reacted with an appropriately substituted arylamine in a suitable solvent like n-amyl alcohol, with potassium carbonate serving as the base and copper powder as the catalyst. ajrconline.orgi-scholar.in This method allows for the incorporation of a sulfonamide moiety by using an arylamine that already contains the sulfonamide group. ajrconline.org For instance, N-(substituted sulfonamidophenyl) anthranilic acids can be synthesized through this route. ajrconline.org

Further modifications can be made to the synthesized N-phenylanthranilic acid derivatives. ajrconline.org For example, iodination at the 5-position of the N-phenylanthranilic acid ring system can be performed to yield compounds like 5-iodo-N-(substituted)phenylanthranilic acid. ajrconline.org These modifications aim to explore the structure-activity relationships of the resulting molecules. ajrconline.org

The characterization of these sulfonamide derivatives involves spectroscopic techniques. ajrconline.org For example, a proton NMR spectrum may show signals corresponding to the aromatic protons, the secondary amine proton (e.g., at δ 8.26 ppm), and the methylene (B1212753) protons of an alkyl group attached to the sulfonamide (e.g., at δ 3.43 ppm). ajrconline.org

Cyclization Reactions to Yield Acridone (B373769) Derivatives

The intramolecular cyclization of N-phenylanthranilic acid to form the tricyclic acridone scaffold is a significant chemical transformation. arkat-usa.orgjocpr.com Acridones are an important class of heterocyclic compounds due to their presence in numerous natural products and pharmaceutically active molecules. jocpr.comrsc.org

Traditionally, the cyclization of N-phenylanthranilic acids to acridones has been accomplished using strong acids such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or Eaton's reagent. jocpr.comrsc.org However, these methods often require harsh reaction conditions, including high temperatures, and can lead to low yields. arkat-usa.org

More recently, methodologies employing metal catalysts have been developed to achieve this transformation under milder conditions. arkat-usa.org One such method utilizes a cooperative catalytic system of iron(II) triflate (Fe(OTf)₂) and dichloromethyl methyl ether (DCME). arkat-usa.org This iron-catalyzed intramolecular acylation proceeds under mild, ligand-free conditions and demonstrates a broad substrate scope, affording functionalized acridones in very good to excellent yields. arkat-usa.org The reaction is believed to proceed via an intramolecular Friedel-Crafts-type acylation. arkat-usa.org

Another approach involves the use of solid acid catalysts like MCM-41, a mesoporous molecular sieve. researchgate.net The catalytic activity of MCM-41 in the intramolecular cyclization of N-phenylanthranilic acid has been investigated, with results indicating that the yield of acridone increases as the pore diameter of the MCM-41 catalyst decreases. researchgate.net Microwave irradiation has been shown to enhance the yield of acridone in this system compared to conventional heating methods. researchgate.net

The characterization of the resulting acridone derivatives is confirmed by spectroscopic data. jocpr.com For instance, the ¹H-NMR spectrum of an acridone derivative would show the absence of the acidic proton peak from the carboxylic acid of the starting material. jocpr.com The IR spectrum would display a characteristic absorption band for the carbonyl group (C=O) at around 1635 cm⁻¹ and for the -NH group in the range of 3744-3280 cm⁻¹. jocpr.com

Table 2: Catalytic Systems for Cyclization of N-Phenylanthranilic Acid to Acridones

Catalyst SystemReaction ConditionsYieldReference
Fe(OTf)₂ / DCMEMild, ligand-freeVery good to excellent arkat-usa.org
MCM-41Microwave irradiationHigher than conventional heating researchgate.net
Concentrated H₂SO₄, PPA, POCl₃, P₂O₅High temperatureVariable, often low jocpr.com
Boron trifluoride etherate (BF₃·Et₂O)Microwave-assisted, solvent-freeGood to excellent rsc.org

Green Chemistry Principles in N-Phenylanthranilic Acid Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been applied to the synthesis of N-phenylanthranilic acid and its derivatives. jocpr.comresearchgate.net

A significant advancement in the green synthesis of N-phenylanthranilic acid itself is the use of water as a solvent for the Ullmann condensation. researchgate.nettandfonline.com This method offers a more environmentally friendly alternative to traditional organic solvents. researchgate.net The reaction can be effectively catalyzed by copper acetate with sodium acetate as the base, providing a simple and efficient route to N-phenylanthranilic acid derivatives. researchgate.net Studies have shown that the reaction of o-halobenzoic acids with anilines proceeds efficiently in an aqueous medium. researchgate.net For example, the reaction of o-iodobenzoic acid with aniline in water using copper acetate and sodium acetate can produce N-phenylanthranilic acid in high yield (97%) in a short reaction time (0.5 hours). researchgate.net

In the context of the synthesis of acridone derivatives from N-phenylanthranilic acid, green chemistry principles are evident in the development of new catalytic systems and reaction conditions. jocpr.comrsc.org Microwave-assisted organic synthesis has emerged as a key technique, offering significant reductions in reaction times and often leading to cleaner reactions with higher conversions and selectivities compared to conventional heating. jocpr.com

The use of solid acid catalysts, such as zeolites or clays, is another green approach, as they are generally non-corrosive, non-polluting, and can be easily recovered and reused. jocpr.com Furthermore, solvent-free reaction conditions, often coupled with microwave irradiation, have been successfully employed for the synthesis of acridones. rsc.org For example, a rapid and efficient method for the synthesis of acridones involves the microwave-assisted intramolecular acylation of N-phenylanthranilic acid derivatives using boron trifluoride etherate (BF₃·Et₂O) under solvent-free conditions. rsc.org This method tolerates a wide range of functional groups and provides acridones in good to excellent yields. rsc.org Similarly, the use of Lewis acids like zinc chloride (ZnCl₂) as a catalyst under microwave irradiation for the condensation of aromatic amines with o-chlorobenzoic acid represents another move towards a more environmentally benign synthesis of acridones. jocpr.com

Table 3: Comparison of Traditional vs. Green Synthesis of N-Phenylanthranilic Acid

ParameterTraditional Ullmann CondensationGreen Ullmann CondensationReference
Solvent High-boiling organic solvents (e.g., nitrobenzene, DMF)Water ajrconline.orgresearchgate.net
Catalyst Copper powderCopper acetate ajrconline.orgresearchgate.net
Environmental Impact Use of volatile and potentially toxic organic solventsUse of a benign solvent (water) researchgate.net
Yield (N-phenylanthranilic acid) VariableUp to 97% researchgate.net
Reaction Time Can be lengthyAs short as 0.5 hours researchgate.net

Coordination Chemistry and Metal Complexes of N Phenylanthranilic Acid

N-Phenylanthranilic Acid as a Ligand in Coordination Chemistry

N-Phenylanthranilic acid is a derivative of anthranilic acid and serves as a precursor in the synthesis of various compounds. nih.gov In coordination chemistry, NPAA is recognized as a versatile ligand, capable of coordinating with metal ions in several ways. nsf.gov This flexibility is attributed to the presence of two key functional groups: the carboxylic acid group (-COOH) and the secondary amine group (-NH).

The carboxylic acid group can coordinate to a metal center in a monodentate fashion through one of its oxygen atoms, or it can act as a bridging ligand, binding to two different metal ions. Furthermore, the nitrogen atom of the amino group can also participate in coordination. nsf.govresearchgate.net This allows NPAA to function as a bidentate ligand, forming a stable chelate ring with the metal ion by coordinating through both the nitrogen of the amino group and an oxygen atom of the carboxylate group. nsf.govacta.co.in

The specific coordination mode adopted by NPAA is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands in the coordination sphere. nsf.govresearchgate.net This adaptability makes N-phenylanthranilic acid a valuable component in the design and synthesis of metal complexes with diverse structural motifs and properties.

Synthesis of Transition Metal Complexes with N-Phenylanthranilic Acid

The synthesis of transition metal complexes with N-phenylanthranilic acid has been an active area of research, leading to a wide array of coordination compounds with interesting structural features and potential applications.

A notable example of N-phenylanthranilic acid's coordinating ability is the formation of a trinuclear zinc complex, specifically hexakis(μ2-2-anilinobenzoato)diaquatrizinc(II), with the formula [Zn₃(C₁₃H₁₀NO₂)₆(H₂O)₂]. nih.gov In this structure, the N-phenylanthranilate (NPA) ligands coordinate to the zinc ions through their carboxylate oxygen atoms. nih.gov The central zinc(II) atom resides on an inversion center and exhibits an octahedral geometry. nsf.govnih.gov It is flanked by two outer zinc(II) atoms that display highly distorted trigonal bipyramidal geometries. nsf.gov

The supramolecular assembly of this trinuclear zinc complex is stabilized by several interactions. nsf.gov Axial water ligands form hydrogen bonds with neighboring molecules, contributing to the formation of rigid, straight chains. nih.gov Furthermore, π-stacking interactions between the phenyl rings of the NPA ligands are the primary stabilizing force along other crystallographic axes, leading to a highly ordered three-dimensional supramolecular structure. nsf.govnih.gov

Complexes of copper(II), cobalt(II), and nickel(II) with N-phenylanthranilic acid have been synthesized and characterized. mdpi.com In a typical synthesis, the metal chloride salt is reacted with N-phenylanthranilic acid in a 1:2 molar ratio in an ethanolic solution, followed by refluxing for several hours.

Copper(II) Complexes: Copper(II) complexes of N-phenylanthranilic acid have been synthesized, including dinuclear species. researchgate.net For instance, a complex with the formula [Cu₂(C₆H₅NHC₆H₄COO)₄(CH₃CH₂OH)₂] features two copper(II) ions bridged by four N-phenylanthranilate ligands in a paddle-wheel-like structure. researchgate.net Each copper atom is in a slightly distorted square pyramidal environment, coordinated to four oxygen atoms from the carboxylate groups and one oxygen atom from an ethanol (B145695) molecule. researchgate.net Another synthesized copper(II) complex, [Cu₂(C₆H₅NHC₆H₄COO)₂(OH)₂], shows each copper atom in a tetrahedral environment, coordinated by two N-phenylanthranilate oxygen atoms and two hydroxo ligands. researchgate.net

Cobalt(II) and Nickel(II) Complexes: For cobalt(II) and nickel(II) complexes, spectral and magnetic studies suggest an octahedral geometry. The N-phenylanthranilic acid ligand in these complexes typically acts as a bidentate ligand, coordinating through the nitrogen atom of the -NH group and the oxygen atom of the carbonyl group.

A variety of lanthanide complexes with N-phenylanthranilic acid have been synthesized, often through homogeneous precipitation methods. chemicalpapers.com These complexes have been characterized for their thermal and spectral properties. chemicalpapers.comcgl.org.cn

Binary Complexes: Binary complexes of several lanthanide ions, including La(III), Ce(III), Pr(III), and Nd(III), have been prepared and studied. cgl.org.cnresearchgate.net These are often binuclear complexes with the general formula Ln₂(NFA)₅(OH)·nH₂O. researchgate.net The thermal decomposition of these complexes in both air and nitrogen atmospheres has been investigated in detail. chemicalpapers.comchempap.org For instance, the thermal decomposition of La³⁺, Pr³⁺, and Nd³⁺ complexes in air proceeds in three stages, while that of Gd³⁺, Eu³⁺, Sm³⁺, and Dy³⁺ complexes occurs in two stages, ultimately yielding rare earth oxides. chempap.org

Ternary Complexes: Ternary complexes of lanthanides with N-phenylanthranilic acid and a secondary ligand, such as 1,10-phenanthroline (B135089), have also been synthesized. researcher.life An example is the series of complexes with the formula Ln₂(nfa)₅(phen)(OH)·nH₂O, where Ln = La(III), Ce(III), Pr(III), and Nd(III). The photophysical properties of ternary complexes of Gd(III), Eu(III), and Tb(III) with N-phenylanthranilic acid and 1,10-phenanthroline have been investigated to understand the intramolecular energy transfer processes. dp.techresearchgate.net

Mixed Ligand Complexes: Mixed ligand complexes of lanthanides have also been prepared using N-phenylanthranilic acid as a secondary ligand. For example, complexes of Y³⁺, La³⁺, Pr³⁺, Nd³⁺, Sm³⁺, Gd³⁺, and Dy³⁺ have been synthesized with benzoin-α-oxime as the primary ligand and N-phenylanthranilic acid as the secondary ligand.

The study of these lanthanide complexes is driven by their potential applications as luminescent materials. chemicalpapers.combohrium.com

N-phenylanthranilic acid also forms complexes with a range of other metal ions.

Cadmium(II) and Manganese(II): Hydrothermal reactions have been employed to synthesize cadmium(II) and manganese(II) complexes. researchgate.net A trinuclear cadmium complex, [Cd₁.₅(NPA)₃(2,2′-bipy)], and a mononuclear manganese complex, [Mn(NPA)₂(Phen)₂], have been reported. researchgate.net

Rhodium(II): Rhodium complexes with N-phenylanthranilic acid have been synthesized and investigated for their potential as hydrogenation catalysts. researchgate.netajol.info Spectroscopic studies suggest that rhodium interacts with the ligand via both the carboxyl and amine groups. researchgate.net

Silver(I): Silver(I) complexes of N-phenylanthranilic acid have been synthesized and characterized. scispace.com These complexes have a 1:1 metal-to-ligand stoichiometry. scispace.com

The synthesis of this diverse range of metal complexes highlights the versatility of N-phenylanthranilic acid as a ligand in coordination chemistry.

Coordination Modes and Binding Interactions in Metal Complexes

The primary binding sites are the carboxylate group and the secondary amine group. The carboxylate group can coordinate to a metal ion in several ways:

Monodentate: One oxygen atom of the carboxylate group binds to the metal center. nih.gov

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different metal ions. nsf.gov

The nitrogen atom of the secondary amine group can also coordinate to the metal ion, leading to the formation of a five- or six-membered chelate ring. acta.co.in This bidentate N,O-coordination is a common feature in many N-phenylanthranilic acid complexes. nsf.govresearchgate.net

In some instances, the N-phenylanthranilic acid ligand coordinates solely through the carboxylate oxygen atoms, without the involvement of the amine nitrogen. This is observed in the trinuclear zinc complex, [Zn₃(NPA)₆(H₂O)₂], where the NPA ligands bridge the zinc centers via their carboxylate groups. nsf.govnih.gov In contrast, in some lanthanide complexes, it is suggested that only the carboxyl group is involved in coordination, acting in a bidentate mode, with no coordination through the nitrogen atom. researchgate.net

The following table summarizes the observed coordination modes of N-phenylanthranilic acid in various metal complexes.

Metal IonCoordination Mode of N-Phenylanthranilic AcidReference
Zinc(II)Bridging carboxylate (O,O') nsf.govnih.gov
Copper(II)Bidentate (N,O) and Bridging carboxylate (O,O') researchgate.net
Cobalt(II)Bidentate (N,O)
Nickel(II)Bidentate (N,O)
Lanthanides(III)Bidentate carboxylate (O,O') researchgate.net
Rhodium(II)Bidentate (N,O) researchgate.net
Cadmium(II)Multiple coordination modes in a trinuclear complex researchgate.net
Manganese(II)Monodentate and bidentate carboxylate researchgate.net

Structural Elucidation and Geometry of N-Phenylanthranilic Acid Metal Complexes

The structural analysis of these complexes reveals a remarkable diversity in their nuclearity and geometry. The N-phenylanthranilate ligand can coordinate to metal centers in several ways, most commonly acting as a bidentate ligand through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group. However, it can also function as a bridging ligand, connecting multiple metal centers. This versatility leads to the formation of mononuclear, dinuclear, and even trinuclear structures. researchgate.netnih.govajol.info

Crystallographic Data of N-Phenylanthranilic Acid Metal Complexes

X-ray crystallography has been instrumental in elucidating the solid-state structures of numerous NPA metal complexes. For instance, a trinuclear zinc complex, [Zn₃(NPA)₆(H₂O)₂], was found to crystallize in the triclinic space group P-1. nih.gov In this structure, the central Zn(II) atom is located on an inversion center, and the NPA ligand coordinates via the carboxylate oxygen atoms. nih.gov Studies on cadmium, zinc, and manganese complexes with NPA and ancillary nitrogen-donor ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline also showed crystallization in the triclinic crystal system. researchgate.net A manganese(II) complex with the formula [Mn(NPA)₂(Phen)(H₂O)₂] was characterized as having a distorted octahedral coordination geometry and crystallizing in the monoclinic system with space group C2/c. researchgate.net

The table below summarizes crystallographic data for a selection of N-phenylanthranilic acid metal complexes.

ComplexCrystal SystemSpace GroupKey Structural FeaturesRef
[Cd₁.₅(NPA)₃(2,2'-bipy)]TriclinicP-1Symmetrical trinuclear structure. researchgate.net
[Zn(NPA)₂(2,2'-bipy)]TriclinicP-1Mononuclear structure. researchgate.net
[Mn(NPA)₂(Phen)₂]TriclinicP-1Mononuclear structure. researchgate.net
[Mn(NPA)₂(Phen)(H₂O)₂]MonoclinicC2/cDistorted octahedral geometry around Mn(II). researchgate.net
[Zn₃(NPA)₆(H₂O)₂]TriclinicP-1Trinuclear structure with a central Zn(II) on an inversion center. nih.gov
[Ag(nif)](Not specified)(Not specified)Two-dimensional coordination polymer; Ag(I) has an unusual coordination number of 5 (AgO₃NC). nih.gov

NPA = N-phenylanthranilate, 2,2'-bipy = 2,2'-bipyridine, Phen = 1,10-phenanthroline, nif = niflumate

Coordination Geometries

The coordination geometry around the central metal ion in NPA complexes is influenced by the nature of the metal ion, the stoichiometry of the complex, and the presence of other ligands. A variety of geometries have been observed.

Magnetic and electronic spectral studies have been used to infer the geometry of several complexes. For instance, Co(II) and Ni(II) complexes of NPA have been suggested to possess octahedral geometry, while the corresponding Cu(II) complex exhibits a distorted octahedral geometry. Similarly, mixed-ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) with anthranilic acid and a 2-(1H-benzimidazol-2-yl)aniline derivative were also reported to have an octahedral geometry, with the metal ions coordinated to the carboxylic oxygen and amino nitrogen atoms. mdpi.comasrjetsjournal.org In contrast, dinuclear complexes with pyridine-2-aldoxime (B213160) as a co-ligand were found to have a tetrahedral geometry. ajol.info

X-ray structural analysis provides more definitive assignments. For example, in complexes of Co and Zn with a derivative of anthranilic acid, penta- or hexa-coordination was observed, resulting in twisted square pyramid or triangular bi-conical geometries. mdpi.com The manganese(II) complex, [Mn(NPA)₂(Phen)(H₂O)₂], features a six-coordinate Mn(II) ion in a distorted octahedral environment, coordinated to two oxygen atoms from two NPA ligands, two nitrogen atoms from one 1,10-phenanthroline, and two oxygen atoms from two water molecules. researchgate.net A silver(I) complex with niflumic acid, a derivative of NPA, showed an unusual coordination number of 5 for the Ag(I) ion. nih.gov

The table below summarizes the observed coordination geometries for various metal complexes of N-phenylanthranilic acid and its derivatives.

Metal IonAncillary Ligand(s)Observed GeometryMethod of DeterminationRef
Co(II)NoneOctahedralMagnetic/Electronic Spectra
Ni(II)NoneOctahedralMagnetic/Electronic Spectra
Cu(II)NoneDistorted OctahedralMagnetic/Electronic Spectra
Mn(II)1,10-phenanthroline, H₂ODistorted OctahedralX-ray Crystallography researchgate.net
Co(II), Zn(II)N-(4-chlorobenzoylamino)-thioxomethylTwisted Square Pyramid / Triangular Bi-conicalX-ray Crystallography mdpi.com
Mn(II), Ni(II), Co(II), Cu(II), Zn(II), Cd(II)Pyridine-2-aldoximeTetrahedralReflectance Spectra/Magnetic Moments ajol.info
Ag(I)Niflumate5-Coordinate (AgO₃NC)X-ray Crystallography nih.gov

Spectroscopic techniques provide valuable supporting data for structural elucidation. In the infrared spectra of NPA complexes, a shift in the C=O stretching frequency of the carboxylic acid group to a lower wavenumber (e.g., from 1682 cm⁻¹ to 1658 cm⁻¹) indicates coordination through the carboxylate oxygen. Similarly, shifts in the N-H stretching frequency can suggest the involvement of the amino group's nitrogen atom in bonding to the metal ion. uu.nl The appearance of new bands in the far-infrared region can be assigned to M-O and M-N stretching vibrations, further confirming the coordination mode.

Biological Activities and Mechanistic Studies of N Phenylanthranilic Acid and Its Derivatives

Anti-inflammatory Action Mechanisms

The anti-inflammatory properties of N-phenylanthranilic acid and its derivatives are multifaceted, involving the inhibition of key enzymes and modulation of cellular processes that are central to the inflammatory cascade.

Cyclooxygenase Enzyme Inhibition (COX-1, COX-2)

A primary mechanism of action for N-phenylanthranilic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. afjbs.com These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.gov There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological processes, and COX-2, which is induced during inflammation. nih.gov

Derivatives of N-phenylanthranilic acid, such as mefenamic acid, flufenamic acid, and tolfenamic acid, are known to inhibit both COX-1 and COX-2 enzymes to varying degrees. nih.gov This non-selective inhibition accounts for their anti-inflammatory and analgesic properties. nih.gov The carboxylate group of these compounds is crucial for their interaction with the active site of the COX enzymes. nih.gov Structural modifications to this functional group can significantly alter the inhibitory activity. For instance, converting the carboxylate moiety into an amide can eliminate COX inhibition while preserving other biological activities. nih.gov

Some N-phenylanthranilic acid analogs have been specifically designed to be highly selective for other enzymes over COX-1 and COX-2. For example, certain derivatives have shown over 500-fold selectivity for aldo-keto reductase 1C (AKR1C) isozymes, which are implicated in neoplastic diseases, demonstrating the potential for developing targeted therapies independent of COX inhibition. nih.gov

L-Selectin Shedding and Leukocyte Recruitment Modulation

Recent studies have unveiled another important anti-inflammatory mechanism of N-phenylanthranilic acid: the induction of L-selectin shedding from the surface of leukocytes. nih.gov L-selectin is an adhesion molecule that plays a critical role in the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels, a crucial step in their recruitment to sites of inflammation. nih.gov

N-phenylanthranilic acid has been shown to cause the shedding of L-selectin from the plasma membrane of neutrophils. nih.govyizimg.com This process reduces the ability of leukocytes to adhere to the endothelium, thereby decreasing their recruitment to inflamed tissues. nih.govresearchgate.net This effect has been demonstrated in vivo, where N-phenylanthranilic acid treatment reduced neutrophil recruitment in a dose-dependent manner. researchgate.net The shedding of L-selectin is accompanied by an increase in its soluble form in the plasma. yizimg.comresearchgate.net

Interestingly, this L-selectin shedding appears to be independent of COX inhibition, suggesting a distinct anti-inflammatory pathway. researchgate.net The structural core of N-phenylanthranilic acid or diphenylamine (B1679370) is thought to be essential for this activity. researchgate.net This mechanism provides a novel approach for controlling inflammatory processes. nih.gov

Prostaglandin (B15479496) Synthesis Modulation

By inhibiting the COX enzymes, N-phenylanthranilic acid and its derivatives directly modulate the synthesis of prostaglandins. asianpubs.orgjst.go.jp Prostaglandins are lipid compounds that are involved in a wide range of physiological processes, including the inflammatory response, pain sensitization, and fever. nih.gov

The inhibition of COX-2, in particular, is a key factor in the anti-inflammatory effects of these compounds, as this enzyme is primarily responsible for producing prostaglandins at sites of inflammation. nih.gov However, the concurrent inhibition of COX-1 can lead to certain side effects, as this isoform is involved in maintaining the integrity of the gastrointestinal lining and regulating kidney function. nih.gov

It is important to note that some studies have shown that N-phenylanthranilic acid can exert anti-inflammatory effects without significantly reducing cyclooxygenase-1 activity in vivo, suggesting that its modulation of prostaglandin synthesis may not be its sole anti-inflammatory mechanism. yizimg.com

Antimicrobial and Antiviral Efficacy

In addition to their well-established anti-inflammatory properties, N-phenylanthranilic acid and its derivatives have demonstrated promising antimicrobial and antiviral activities.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

N-phenylanthranilic acid and its derivatives have shown significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. asianpubs.orgafjbs.comresearchgate.netasianpubs.org For instance, studies have demonstrated their efficacy against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). afjbs.comresearchgate.net

The synthesis of various ester and amide derivatives of N-phenylanthranilic acid has been a key area of research to enhance their antibacterial potential. afjbs.comresearchgate.net Molecular docking studies suggest that these compounds may exert their antibacterial action by interacting with DNA gyrase, an essential enzyme for bacterial DNA replication. afjbs.comresearchgate.net

The following table summarizes the antibacterial activity of some N-phenylanthranilic acid derivatives:

CompoundTarget BacteriaActivity
N-Phenylanthranilic acidStaphylococcus aureus, Escherichia coliSignificant antibacterial activity nih.gov
2-(Phenyl amino) N, N-diphenylbenzamideEscherichia coli, Staphylococcus aureusSignificant antibacterial activity afjbs.com
Ester derivatives of N-phenylanthranilic acidEscherichia coli, Staphylococcus aureusEvaluated for antibacterial activity researchgate.netasianpubs.org

Antiviral Potential (e.g., SARS-CoV-2 Main Protease Binding)

The emergence of novel viral threats has spurred research into the antiviral potential of existing and new chemical entities. N-Phenylanthranilic acid and its derivatives have been investigated for their potential to combat viruses, with a particular focus on the main protease (Mpro) of SARS-CoV-2, the causative agent of COVID-19. Mpro is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. frontiersin.orgnih.gov

Docking studies have been employed to predict the binding affinity of N-phenylanthranilic acid derivatives to the SARS-CoV-2 Mpro. researchgate.net One study investigated a trinuclear zinc complex featuring N-phenylanthranilic acid ligands, highlighting the potential for metal complexes of this scaffold in antiviral research. researchgate.net While direct, broad-spectrum antiviral activity of N-phenylanthranilic acid itself is not extensively documented in the initial findings, its derivatives have shown promise. For instance, acridone (B373769) derivatives, which can be synthesized from N-phenylanthranilic acid, have been identified as effective inhibitors of dengue virus and Junin virus. researchgate.net Further computational and in-vitro studies are needed to fully elucidate the antiviral efficacy and mechanism of action of N-phenylanthranilic acid and its derivatives against a range of viruses, including SARS-CoV-2.

Anticancer and Antineoplastic Investigations

The potential of N-phenylanthranilic acid and its derivatives as anticancer agents has been an active area of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and modulation of key signaling pathways involved in tumorigenesis. mdpi.comresearchgate.net

Cell Proliferation Inhibition and Apoptosis Induction

N-Phenylanthranilic acid has demonstrated the ability to inhibit the proliferation of certain cancer cell lines. For example, it has been shown to inhibit the growth of human erythroleukemic K562 cells and induce apoptosis, or programmed cell death, in these cells. biosynth.com Apoptosis is a critical process for removing damaged or cancerous cells, and its induction is a key strategy in cancer therapy.

Derivatives of N-phenylanthranilic acid have also shown significant anti-proliferative and pro-apoptotic activity. For instance, certain derivatives have exhibited promising inhibitory activity against human colon carcinoma (HCT-116) and breast adenocarcinoma (MDA-MB-231) cell lines. ijpsjournal.com One such derivative, with a 3-trifluoromethyl substitution, was found to be particularly potent, with IC50 values of 14.6 µM and 13.86 µM against HCT-116 and MDA-MB-231 cells, respectively. ijpsjournal.com Flow cytometric analysis revealed that this compound suppressed the proliferation of both cell lines by inducing apoptosis in a dose-dependent manner and causing cell cycle arrest in the G1 and S phases. ijpsjournal.com Furthermore, some N-phenylanthranilic acid derivatives have been reported to induce mitochondrial-mediated apoptosis. d-nb.info

Inhibitory Activity of N-Phenylanthranilic Acid Derivatives on Cancer Cell Lines

Compound DerivativeCell LineActivityIC50 Value (µM)Reference
N-Phenylanthranilic acidK562 (Human Erythroleukemic)Inhibition of proliferation, Apoptosis inductionNot specified biosynth.com
3-Trifluoromethyl derivativeHCT-116 (Human Colon Carcinoma)Inhibition of proliferation, Apoptosis induction, Cell cycle arrest (G1/S phase)14.6 ijpsjournal.com
MDA-MB-231 (Human Breast Adenocarcinoma)13.86

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2 (PGE2), a molecule that plays a significant role in inflammation and cancer. nih.gov The overexpression of mPGES-1 has been observed in various types of cancer, making it an attractive target for anticancer drug development. nih.gov

Derivatives of N-phenylanthranilic acid, particularly the fenamates, have been identified as inhibitors of mPGES-1. Molecular docking studies have been conducted to explore the binding of these derivatives to the active site of the enzyme. mdpi.com For example, the active metabolite of sulindac, a nonsteroidal anti-inflammatory drug (NSAID), has been shown to weakly inhibit mPGES-1 with an IC50 value of 80 µM. nih.gov Other fenamate NSAIDs, such as celecoxib, also exhibit moderate inhibitory activity against mPGES-1. nih.gov

Inhibitory Activity of N-Phenylanthranilic Acid Derivatives against mPGES-1

CompoundIC50 (µM)Reference
Sulindac sulfide80 nih.gov
Celecoxib22
Dimethylcelecoxib16 nih.gov

Modulation of Oncogenic Signaling Pathways (e.g., K-Ras, Hedgehog Pathway)

Oncogenic signaling pathways are critical drivers of cancer development and progression. N-phenylanthranilic acid and its derivatives have been shown to modulate several of these pathways, including the Hedgehog and mitogen-activated protein kinase (MAPK) pathways. mdpi.comijarse.com

The Hedgehog signaling pathway is essential during embryonic development but its abnormal activation in adults is linked to the development of various cancers. ijarse.com Derivatives of anthranilic acid have been developed as potent inhibitors of this pathway, demonstrating anti-proliferative effects in cancer cells. ijarse.com The N-phenylanthranilic acid scaffold serves as a key pharmacophore in some of these inhibitors. ijarse.com

The MAPK/ERK signaling cascade is another crucial pathway that regulates cell proliferation, and its dysregulation is common in cancer. N-phenylanthranilic acid derivatives have been investigated for their ability to interfere with this pathway. ijarse.com Studies have shown that certain derivatives can successfully interact with and inhibit the MEK/ERK signaling cascades in tumors. ijarse.com The inclusion of specific chemical groups, such as a piperazine (B1678402) substituent, has been found to enhance the efficacy and selectivity of these compounds for inhibiting the MEK5/ERK5 cascade. ijarse.com

Modulation of Membrane Transport and Chloride Channel Blocking Activity

N-Phenylanthranilic acid and its derivatives are well-documented as blockers of chloride (Cl⁻) channels, which are integral membrane proteins responsible for the transport of chloride ions across cell membranes. medchemexpress.comnih.gov These channels are involved in a variety of physiological processes, and their dysfunction can contribute to several diseases. The ability of N-phenylanthranilic acid compounds to modulate these channels underlies some of their biological effects.

N-phenylanthranilic acid itself exhibits weak blocking activity against Ca²⁺-activated Cl⁻ channels, with a reported IC50 of 88.1 µM. However, its derivatives, such as flufenamic acid, are more potent, with an IC50 of 35.4 µM for the same channel. In studies on rat mucosal-type mast cells, N-phenylanthranilic acid was found to inhibit not only the Cl⁻ current but also the Ca²⁺ current, with an IC50 value of 190 µM for the blockade of the Ca²⁺ inward current. nih.gov In human placental brush border membrane vesicles, N-phenylanthranilic acid strongly inhibited isotope uptake with an IC50 of 0.83 µM in the absence of valinomycin. nih.gov

The blocking action of these compounds is not limited to a single type of chloride channel. They have been shown to be non-specific blockers of Cl⁻ channels and the chloride-bicarbonate exchange. medchemexpress.com For instance, at a concentration of 2.5 mM, fenamic acid (another name for N-phenylanthranilic acid) inhibits Cl⁻ transport and blocks the uptake and efflux of ³⁶Cl⁻ in endothelial cells. medchemexpress.com

Chloride Channel Blocking Activity of N-Phenylanthranilic Acid and Derivatives

CompoundChannel/SystemIC50 (µM)Reference
N-Phenylanthranilic acidCa²⁺-activated Cl⁻ channels88.1
Flufenamic acidCa²⁺-activated Cl⁻ channels35.4
N-Phenylanthranilic acidCa²⁺ inward current (rat mast cells)190 nih.gov
Niflumic acidCa²⁺ inward current (rat mast cells)150
N-Phenylanthranilic acid³⁶Cl⁻ uptake (human placental vesicles)0.83 nih.gov

Mitochondrial Effects and Bioenergetics

Mitochondria, the powerhouses of the cell, are also key regulators of cellular life and death processes. N-Phenylanthranilic acid and its derivatives, particularly those classified as NSAIDs, have been shown to exert significant effects on mitochondrial function and bioenergetics. jst.go.jpnih.gov These effects are often linked to the observed hepatotoxicity of some NSAIDs. jst.go.jpnih.gov

A primary effect of N-phenylanthranilic acid scaffold NSAIDs on isolated rat liver mitochondria is the induction of the mitochondrial permeability transition (mPT). jst.go.jpnih.gov The mPT is the opening of a non-specific pore in the inner mitochondrial membrane, which leads to mitochondrial swelling, dissipation of the membrane potential, and the release of pro-apoptotic factors. jst.go.jp Studies have shown that mefenamic acid, flufenamic acid, meclofenamic acid, and tolfenamic acid can all induce mitochondrial swelling in a phosphate-dependent manner, an effect that can be suppressed by the mPT inhibitor cyclosporin (B1163) A. jst.go.jpnih.gov N-phenylanthranilic acid itself induces weaker swelling compared to its more lipophilic derivatives. jst.go.jp

In addition to inducing the mPT, these compounds also impact mitochondrial respiration. They have been shown to act as uncouplers of oxidative phosphorylation, meaning they disrupt the process by which ATP is produced. nih.gov This uncoupling effect is attributed to their ability to transport protons across the inner mitochondrial membrane. researchgate.net Furthermore, N-phenylanthranilic acid and its derivatives can inhibit the mitochondrial electron transport chain, which is responsible for generating the proton gradient necessary for ATP synthesis. jst.go.jpnih.gov For example, at a concentration of 200 µM, N-phenylanthranilic acid inhibited the mitochondrial respiratory activity by 31.9%. jst.go.jp This dual action of uncoupling and inhibiting the respiratory chain can lead to a significant disruption of cellular energy metabolism.

Mitochondrial Effects of N-Phenylanthranilic Acid and Its Derivatives

CompoundConcentration (µM)Observed EffectReference
N-Phenylanthranilic acid200Weak mitochondrial swelling jst.go.jp
Mefenamic acid200Induction of mitochondrial swelling
Flufenamic acid200Induction of mitochondrial swelling
Meclofenamic acid200Induction of mitochondrial swelling
Tolfenamic acid200Induction of mitochondrial swelling
N-Phenylanthranilic acid20031.9% inhibition of mitochondrial respiration jst.go.jp

Mitochondrial Permeability Transition and Swelling Induction

N-Phenylanthranilic acid (NPA) and its derivatives, particularly those belonging to the nonsteroidal anti-inflammatory drug (NSAID) class, have been shown to influence mitochondrial functions, a key aspect of which is the induction of the mitochondrial permeability transition (mPT). jst.go.jp The mPT is a phenomenon characterized by a significant increase in the permeability of the inner mitochondrial membrane to solutes and ions with a mass up to approximately 1.5 kDa. jst.go.jp This event leads to mitochondrial swelling, dissipation of the membrane potential, and the release of internal components like cytochrome c, which can subsequently trigger apoptotic and necrotic cell death pathways. jst.go.jp

Research on isolated rat liver mitochondria has demonstrated that NSAIDs with an NPA scaffold can induce mitochondrial swelling. jst.go.jpnih.gov This effect is notably dependent on the presence of inorganic phosphate (B84403) (Pi). jst.go.jpnih.gov For instance, mefenamic acid, a derivative of NPA, induces Pi-dependent mitochondrial swelling that can be suppressed by cyclosporin A (CsA), a known inhibitor of the mPT pore. jst.go.jpnih.gov This similarity to calcium-induced swelling suggests a classic mPT mechanism. jst.go.jp

However, not all NPA-related compounds induce swelling to the same degree or through the same mechanism. While mefenamic acid, flufenamic acid, meclofenamic acid, and tolfenamic acid are potent inducers of mitochondrial swelling, NPA itself and diclofenac (B195802) show weaker effects. jst.go.jp Another structurally similar compound, diphenylamine (DPA), induces swelling in a manner that is independent of inorganic phosphate and is not sensitive to cyclosporin A, indicating a different mechanism of interaction with the mitochondrial inner membrane compared to other NPA scaffold NSAIDs. jst.go.jpnih.gov

The induction of mitochondrial swelling by these compounds is a significant finding, as it points to a potential mechanism for the hepatotoxicity observed with some NSAIDs. jst.go.jpresearchgate.net

Table 1: Effect of N-Phenylanthranilic Acid and Its Derivatives on Mitochondrial Swelling

CompoundConcentrationSwelling InductionDependence on Inorganic Phosphate (Pi)Inhibition by Cyclosporin A (CsA)
N-Phenylanthranilic acid (NPA)200 µMWeakYesYes
Mefenamic acid (MEF)200 µMStrongYesYes
Flufenamic acid (FLU)200 µMStrongYesYes
Meclofenamic acid (MCL)100 µMStrongYesYes
Tolfenamic acid (TOL)50 µMStrongYesYes
Diclofenac (DIC)200 µMWeakYesYes
Diphenylamine (DPA)200 µMWeakNoNo

Source: Data compiled from studies on rat liver mitochondria. jst.go.jp

Electron Transport Chain Modulation

In addition to inducing permeability transition, NPA scaffold NSAIDs also exert a dual effect on mitochondrial function by modulating the electron transport chain (ETC). jst.go.jp These compounds have been shown to possess uncoupling activity and to directly suppress electron transport. jst.go.jpnih.gov

Studies have revealed that mefenamic acid, meclofenamic acid, tolfenamic acid, and flufenamic acid have uncoupling effects on the mitochondrial inner membrane at a concentration of 50 µM. jst.go.jp This uncoupling disrupts the process of oxidative phosphorylation, leading to a decrease in ATP synthesis. researchgate.net

Furthermore, these NSAIDs dose-dependently inhibit the activity of the respiratory chain. jst.go.jpnih.gov In experiments using completely uncoupled mitochondria, various NPA derivatives demonstrated a significant reduction in the rate of oxygen consumption. jst.go.jp This obstruction of electron flow through the ETC is a key aspect of their mitochondrial toxicity. For example, at a concentration of 200 µM, several NPA derivatives significantly inhibited the mitochondrial respiratory rate. jst.go.jp

Table 2: Inhibition of Mitochondrial Respiration by N-Phenylanthranilic Acid and Derivatives

CompoundConcentrationInhibition of Oxygen Consumption Rate
Mefenamic acid (MEF)200 µM60.4%
Meclofenamic acid (MCL)200 µM66.5%
Tolfenamic acid (TOL)200 µM79.6%
Flufenamic acid (FLU)200 µM70.1%
Diclofenac (DIC)200 µM47.7%
N-Phenylanthranilic acid (NPA)200 µM31.9%
Diphenylamine (DPA)200 µM39.0%

Source: Data from a study on SF6847-treated mitochondrial oxygen consumption. jst.go.jp

Other Pharmacological Research Areas (e.g., Diuretic, Anticoagulant, Anti-allergic Applications)

The N-phenylanthranilic acid scaffold is a foundational structure in medicinal chemistry, leading to the development of drugs with a wide range of pharmacological activities beyond anti-inflammatory effects. mdpi.comafjbs.comresearchgate.net Derivatives of anthranilic acid have been investigated and utilized for their diuretic, anticoagulant, and anti-allergic properties. mdpi.comrjptonline.orgijpsjournal.com

Diuretic Applications: N-phenylanthranilic acid derivatives serve as a precursor for certain diuretic drugs. afjbs.comresearchgate.netijpsjournal.com For instance, the potent loop diuretic furosemide (B1674285) contains a structure that can be related back to the anthranilic acid framework. afjbs.comijpsjournal.com The study of N-phenylanthranilic acid itself has historical links to renal research, where it was used to induce and study renal papillary necrosis in rats. afjbs.com This underlying connection to kidney function underscores the potential for its derivatives to act as diuretics. rjptonline.orgajrconline.org

Anticoagulant Properties: Derivatives of anthranilic acid have also demonstrated anticoagulant effects. mdpi.com The anticoagulant drug betrixaban (B1666923) is an example of a pharmaceutical agent derived from this structural class. afjbs.comresearchgate.netijpsjournal.com Research has shown that fluorinated derivatives of N-phenylanthranilic acid can enhance the anticoagulant effect of indirect anticoagulants. nih.gov These compounds were found to influence fibrinolysis and inhibit platelet aggregation induced by arachidonic acid in animal studies. nih.gov

Anti-allergic Applications: The therapeutic potential of N-phenylanthranilic acid derivatives extends to anti-allergic applications. mdpi.com The anti-allergic drug tranilast, which is N-(3',4'-dimethoxycinnamoyl) anthranilic acid, is a notable example. afjbs.comijpsjournal.com Early research into fenamic acid derivatives identified their potential as novel anti-atopic agents, highlighting the versatility of the N-phenylanthranilic acid structure in developing treatments for allergic conditions. afjbs.comgoogle.com

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity Relationships in N-Phenylanthranilic Acid Derivatives

The biological activity of N-phenylanthranilic acid derivatives is highly dependent on their structural features. SAR studies have been crucial in identifying the key molecular attributes required for their therapeutic effects, ranging from anti-inflammatory to potential anticancer and neuroprotective activities. google.comresearchgate.net

The nature and position of substituents on both the anthranilic acid and the N-phenyl rings play a critical role in modulating the biological activity of these compounds.

Key findings from SAR studies include:

Carboxylic Acid Group: The position of the carboxyl group on the anthranilic acid ring is vital for activity. Derivatives with the carboxyl group at the ortho position (2-aminobenzoic acid) are active, while the meta (3-amino) and para (4-amino) isomers are not. pharmacy180.com Replacing the carboxylic acid with an isosteric tetrazole group has been shown to retain anti-inflammatory activity. pharmacy180.com In some derivatives, modifying the free carboxylic group, which is often linked to gastric side effects, into a 1,3,4-oxadiazole (B1194373) ring can enhance anti-inflammatory potency. semanticscholar.orgresearchgate.net

Anthranilic Acid Ring Substitution: In general, placing substituents on the anthranilic acid ring tends to decrease the compound's activity. pharmacy180.com

N-Aryl Ring Substitution: The effects of substituents on the N-phenyl ring can vary depending on the specific biological assay. For anti-inflammatory activity measured by the ultraviolet erythema test, the order of potency for monosubstitution is generally 3' > 2' > 4'. pharmacy180.com The trifluoromethyl (CF3) group, as seen in flufenamic acid, is particularly potent. pharmacy180.com Conversely, in the rat paw edema assay, 2'-chloro derivatives were found to be more potent than their 3'-chloro counterparts. pharmacy180.com For disubstituted derivatives with identical groups, a 2',3'-disubstitution pattern, as in mefenamic acid, appears to be most effective. pharmacy180.com

Electron-Withdrawing Groups: For activity as potassium channel modulators, the presence of electron-withdrawing groups on one or both phenyl rings can strongly influence activity. google.comgoogle.com This suggests that these groups deactivate the aromatic ring, which affects the interaction of the bridging secondary amine with the target channel. google.com

Bridging NH Moiety: The secondary amine (-NH-) linking the two aromatic rings is essential for activity. Its replacement with groups like oxygen (-O-), methylene (B1212753) (-CH2-), sulfur (-S-), sulfonyl (-SO2-), or N-alkylation (N-CH3) or N-acylation (N-COCH3) leads to a significant reduction in biological activity. pharmacy180.com This highlights the crucial role of the NH group in interacting with the biological target, possibly through hydrogen bonding within a hydrophobic pocket. google.com

Table 1: Summary of Structure-Activity Relationship Findings for N-Phenylanthranilic Acid Derivatives

Structural ModificationEffect on Biological ActivityReference
Carboxyl group at 3- or 4-positionInactive pharmacy180.com
Replacement of -COOH with TetrazoleActivity retained pharmacy180.com
Substitution on anthranilic acid ringGenerally reduces activity pharmacy180.com
2',3'-disubstitution on N-aryl ringMost effective for some activities (e.g., Mefenamic acid) pharmacy180.com
Replacement of bridging -NH- groupSignificantly reduces activity pharmacy180.com
Addition of electron-withdrawing groupsEnhances activity for certain targets (e.g., potassium channels) google.com

A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. For N-phenylanthranilic acid derivatives, several key pharmacophoric features have been identified:

The Acidic Center: The ortho-positioned carboxylic acid group (or a bioisostere like tetrazole or a derivatized group like 1,3,4-oxadiazole) is a primary feature for interaction. pharmacy180.comsemanticscholar.org

The Amine Bridge: The secondary amine is critical, acting as a hydrogen bond donor and providing the correct spatial orientation between the two aromatic rings. google.compharmacy180.com

Aromatic Rings: The two phenyl rings serve as a hydrophobic scaffold that can engage in van der Waals, pi-pi, or pi-cation interactions with the target protein. asianpubs.org

Substituents as Interaction Points: Specific substituents, such as halogens on the N-phenyl ring, can act as additional interaction points and enhance lipophilicity, which may facilitate passage across biological membranes. semanticscholar.org The carbonyl, 1,3,4-oxadiazole, and -NH- functionalities in synthesized derivatives have been shown to play very important roles as hydrogen bond acceptors and donors in ligand-receptor interactions. semanticscholar.org

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is widely used to understand the binding mechanisms of N-phenylanthranilic acid derivatives and to screen for new potential targets.

Docking studies have provided detailed insights into how N-phenylanthranilic acid derivatives interact with various enzymes and receptors at the atomic level.

Cyclooxygenase (COX) Enzymes: For a series of N-phenylanthranilic acid-based 1,3,4-oxadiazoles designed as anti-inflammatory agents, docking studies revealed interactions with the COX-2 enzyme. semanticscholar.orgresearchgate.net Potent compounds formed hydrogen bonds with amino acid residues such as Glu 87 and Lys 492 within the enzyme's active site. The replacement of the free carboxylic acid with the oxadiazole ring was shown to enhance these interactions. semanticscholar.org

DNA Gyrase: In the search for new antibacterial agents, ester and amide derivatives of N-phenylanthranilic acid were docked with DNA gyrase, an essential bacterial enzyme. asianpubs.orgafjbs.comasianpubs.org These studies predicted strong binding, characterized by a combination of hydrogen bonds with residues like Ser171 and Ser172, and various hydrophobic interactions, including pi-pi stacking with His45 and pi-alkyl interactions with Leu98. asianpubs.org

Strigolactone (SL) Receptors: Derivatives of N-phenylanthranilic acid, such as tolfenamic acid, have been identified as inhibitors of plant strigolactone receptors (e.g., DAD2 from petunia and OsD14 from rice). nih.govnih.gov Crystal structures confirmed that these inhibitors bind within an internal cavity of the receptor, interacting with highly conserved amino acid residues and providing a clear mechanism of inhibition. nih.govrjb.ro

Table 2: Examples of Predicted Ligand-Protein Interactions from Molecular Docking Studies

Derivative ClassTarget ProteinKey Interacting ResiduesType of InteractionReference
1,3,4-OxadiazolesCOX-2Glu 87, Lys 492Hydrogen Bonding semanticscholar.org
Ester DerivativesDNA GyraseSer171, Ser172, Lys45, Arg91, His45, Leu98Hydrogen Bonding, Pi-cation, Pi-Pi Stacked, Pi-alkyl asianpubs.org
Tolfenamic AcidStrigolactone Receptor (DAD2)Conserved residues in internal cavityNot specified nih.govrjb.ro

Computational Screening for Novel Receptor Targets

Computational methods, particularly high-throughput virtual screening, have been instrumental in identifying novel biological targets for N-phenylanthranilic acid derivatives beyond their traditional use.

Strigolactone Receptors: High-throughput screening followed by biochemical assays successfully identified N-phenylanthranilic acid derivatives as a new class of potent inhibitors for strigolactone receptors in various plant species, including petunia, rice, and Arabidopsis. nih.govnih.gov Subsequent in silico modeling of numerous other plant strigolactone receptors suggested that these compounds are likely to be active across a broad range of species. nih.gov

Aldo-Keto Reductase (AKR) Enzymes: A virtual screen of a chemical fragment library led to the discovery of N-phenylanthranilic acids as inhibitors of AKR1C1 and AKR1C3, enzymes implicated in various diseases. acs.org

Potassium Channels: N-phenylanthranilic acid derivatives have been designed and synthesized to act as modulators of voltage-dependent potassium channels, such as M-channels, which are important in regulating neuronal activity. google.comgoogle.com

Density Functional Theory (DFT) Applications in N-Phenylanthranilic Acid Research

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govyoutube.com It is a widespread first-principles framework for describing the ground state of electrons in a way that often shows very good agreement with experimental results. youtube.com

The core idea of DFT is to describe a system of interacting electrons via its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. youtube.com This is achieved through the Kohn-Sham equations, which replace the difficult interacting system with a fictitious non-interacting system that yields the same electron density. youtube.comyoutube.com The accuracy of DFT calculations depends heavily on the approximation used for the exchange-correlation functional, which accounts for the quantum mechanical effects. youtube.com

In the context of N-phenylanthranilic acid research, DFT can be applied to:

Predict Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule and its derivatives.

Analyze Electronic Properties: Calculate properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity and how it will interact with biological receptors.

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule, which can be used to aid in its experimental characterization.

Study Reaction Mechanisms: Investigate the energy barriers and transition states of chemical reactions involving N-phenylanthranilic acid, providing insight into its synthesis and metabolic pathways.

By providing a detailed understanding of the electronic and structural properties, DFT calculations can complement experimental SAR and molecular docking studies, offering a deeper rationale for observed biological activities and guiding the design of new, more potent derivatives.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to study the time-dependent behavior of molecules, providing detailed insights into their flexibility and interactions with their environment at an atomic level. nih.gov

MD simulations are used to explore the conformational landscape of N-phenylanthranilic acid and its derivatives by simulating the atomic motions over time. researchgate.netnih.gov This dynamic sampling allows for the characterization of the different shapes the molecule can adopt and the transitions between them. nih.gov For flexible molecules like fenamates, understanding the range of accessible conformations is crucial for predicting how they will bind to a biological target. researchgate.net

When a ligand like N-phenylanthranilic acid binds to a protein, it often adopts a specific, low-energy conformation. MD simulations can be used to predict this "binding conformation." researchgate.net By simulating the ligand in the binding site of a protein, researchers can observe how the ligand adjusts its shape to maximize favorable interactions, such as hydrogen bonds and van der Waals contacts. researchgate.netnih.gov For example, studies on fenamates binding to aldo-keto reductase 1C3 have used crystallographic data as a starting point to understand the crucial interactions, which can be further explored with MD simulations to assess the flexibility of both the ligand and the protein side chains in the active site. researchgate.net

A primary goal of computational drug design is the accurate prediction of the binding affinity between a ligand and its target protein. MD simulations, coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Thermodynamic Integration, can be used to calculate the binding free energy. nih.govbohrium.combiorxiv.orgchemrxiv.org This calculated value provides a theoretical estimate of the binding strength.

These calculations break down the binding process into its energetic components, including electrostatic interactions, van der Waals forces, and the free energy of solvation. nih.govbiorxiv.org This provides thermodynamic insights into what drives the binding event. For instance, the desolvation of the ligand and the binding site upon complex formation is an important energetic consideration that is captured in these calculations. researchgate.net While specific binding free energy calculations for N-phenylanthranilic acid itself were not detailed in the provided results, the methodologies are widely applied to its derivatives and other small molecule inhibitors to rationalize their potency and guide the design of new compounds with improved affinity. nih.govnih.govsemanticscholar.org Thermodynamic parameters obtained from these simulations, such as enthalpy and entropy changes upon binding, offer a deeper understanding of the binding mechanism. biorxiv.orgresearchgate.net

Spectroscopic and Advanced Analytical Characterization of N Phenylanthranilic Acid and Its Derivatives

Vibrational Spectroscopy (FTIR, IR)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and infrared (IR) spectroscopy, is a powerful tool for identifying functional groups and probing intermolecular interactions within N-phenylanthranilic acid and its complexes.

Functional Group Analysis and Hydrogen Bonding Interactions

The IR spectrum of N-phenylanthranilic acid exhibits characteristic absorption bands that confirm its molecular structure. The stretching vibration of the carbonyl group (C=O) in the carboxylic acid moiety is typically observed around 1657-1682 cm⁻¹. uu.nl The N-H stretching vibration of the secondary amine appears in the region of 3300-3337 cm⁻¹. The presence of broad absorption bands in the 2500-3300 cm⁻¹ range is indicative of hydrogen-bonded O-H stretching in the carboxylic acid dimer. acta.co.ininstanano.com

In the solid state, N-phenylanthranilic acid often exists as a dimer through hydrogen bonding between the carboxyl groups. scirp.org This is evidenced by a shift of the C=O stretching band to a lower frequency (around 1658 cm⁻¹) compared to the monomeric form. scirp.org Intramolecular hydrogen bonding between the N-H group and the carboxyl group is also a significant feature, influencing the conformation and properties of the molecule. scirp.orgresearchgate.net This interaction is supported by spectral data showing a broad N-H stretching band. asianpubs.org

Elucidation of Coordination Behavior in Metal Complexes

Vibrational spectroscopy is instrumental in determining how N-phenylanthranilic acid coordinates to metal ions. Upon complexation, significant shifts in the characteristic vibrational frequencies of the N-H and C=O groups are observed, providing direct evidence of bonding.

When N-phenylanthranilic acid acts as a ligand, coordination often occurs through the nitrogen atom of the amino group and the oxygen atom of the carboxylate group. uu.nl This bidentate coordination is indicated by a shift in the ν(N-H) and ν(C=O) bands. For instance, in some metal complexes, the C=O stretching frequency shifts to a lower wavenumber (e.g., from 1682 cm⁻¹ to 1658 cm⁻¹), suggesting coordination through the carbonyl oxygen. Concurrently, a shift in the N-H stretching frequency can indicate the involvement of the nitrogen atom in the coordination. The appearance of new bands at lower frequencies, typically in the 400-600 cm⁻¹ range, can be assigned to M-N and M-O stretching vibrations, further confirming the coordination mode. scispace.com In some cases, the carboxyl group ionizes upon complexation, leading to the appearance of characteristic antisymmetric and symmetric COO⁻ stretching vibrations. uu.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and conformational analysis of N-phenylanthranilic acid and its derivatives in solution.

Proton (¹H-NMR) and Carbon (¹³C-NMR) Chemical Shift Analysis for Structural Confirmation

¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structural confirmation.

In the ¹H-NMR spectrum of N-phenylanthranilic acid, the proton of the carboxylic acid group (COOH) typically appears as a broad singlet at a downfield chemical shift, often above 11 ppm, due to its acidic nature. chemicalbook.com The N-H proton also gives a singlet, usually observed around 9.3-9.7 ppm. asianpubs.orgchemicalbook.com The aromatic protons of the two phenyl rings resonate in the range of 6.7 to 8.1 ppm, exhibiting complex multiplet patterns due to spin-spin coupling. asianpubs.orgchemicalbook.com

The ¹³C-NMR spectrum provides complementary structural information. The carboxyl carbon (C=O) resonates at a characteristic downfield position, typically around 170-174 ppm. The aromatic carbons appear in the range of approximately 113 to 150 ppm. asianpubs.org The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino and carboxyl substituents.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within N-phenylanthranilic acid and its derivatives. The electronic spectrum of N-phenylanthranilic acid typically displays multiple absorption bands in the ultraviolet region. acta.co.inresearchgate.net

A prominent absorption band is often observed around 285 nm, which is attributed to a π→π* transition within the benzenoid system. researchgate.net Another band, sometimes appearing at a longer wavelength (around 348-350 nm), can be assigned to a π→π* transition within the heterocyclic-like moiety formed by the intramolecular hydrogen bond. acta.co.inresearchgate.net The position and intensity of these bands can be influenced by the solvent polarity and pH. researchgate.netnih.gov In metal complexes, the absorption bands of the ligand may be shifted, and new charge-transfer bands can appear, providing further evidence of complex formation. acta.co.inscispace.com For example, in silver(I) complexes, a broad absorption band around 450 nm has been observed, likely associated with a π-π* electronic transition in the coordinated ligand. scispace.com

Photoluminescence Properties of N-Phenylanthranilic Acid Metal Complexes

N-phenylanthranilic acid and its derivatives are effective ligands for sensitizing the luminescence of rare earth metal ions, particularly terbium (Tb³⁺). bohrium.comresearchgate.net This sensitization allows for the excitation of these complexes with UV light in the 350–400 nm range, which is advantageous for applications in biophotonics and luminescent bioassays due to the availability of low-cost, high-power LEDs in this region. bohrium.comresearchgate.net

The photophysical properties of rare earth complexes with N-phenylanthranilic acid and ancillary ligands like 1,10-phenanthroline (B135089) have been investigated. dp.tech The triplet state energy of N-phenylanthranilic acid was determined to be 24,330 cm⁻¹ from the phosphorescence spectra of its gadolinium (Gd³⁺) complex. dp.tech This information is crucial for understanding the intramolecular energy transfer from the ligand to the central rare earth ion. dp.tech Studies have shown that terbium complexes with N-phenylanthranilic acid and 1,10-phenanthroline can exhibit excellent luminescence properties. dp.tech

The luminescence quantum yields of Tb³⁺ complexes of N-phenylanthranilic acid are highly sensitive to the coordination environment. For example, a series of terbium coordination polymers with the general formula [Tb(NPA)₃(solvent)]n showed a dramatic change in quantum yield depending on the coordinated solvent molecule. rsc.orgpolyu.edu.hk The quantum yields were 4.0% for the acetonitrile-coordinated complex, 9.0% for the methanol-coordinated complex, 44% for the dimethylformamide (DMF)-coordinated complex, and 46% for the dimethyl sulfoxide (B87167) (DMSO)-coordinated complex. rsc.orgpolyu.edu.hk This significant enhancement is attributed to the influence of the solvent on the coordination sphere of the Tb³⁺ ion. rsc.orgpolyu.edu.hk

In contrast to the bright luminescence of Tb³⁺ complexes, the corresponding europium (Eu³⁺) complexes of N-phenylanthranilic acid derivatives have been found to be essentially non-luminescent. bohrium.comresearchgate.net This is often due to the quenching of the Eu³⁺ luminescence by a ligand-to-metal charge transfer (LMCT) state. researchgate.net

The solid-state fluorescence spectra of cadmium (Cd) and zinc (Zn) complexes with N-phenylanthranilic acid and 2,2'-bipyridine (B1663995) have also been studied. researchgate.net These complexes exhibit a significant red-shifted emission compared to the free N-phenylanthranilic acid ligand. researchgate.net

X-ray Diffraction (XRD) and Crystallography

Single-Crystal X-ray Diffraction for Absolute Structure Determination of N-Phenylanthranilic Acid and Its Complexes

Single-crystal X-ray diffraction is an indispensable technique for the precise determination of the three-dimensional atomic arrangement in crystalline solids. This method has been extensively used to elucidate the absolute structures of N-phenylanthranilic acid and its metal complexes, providing valuable insights into their coordination chemistry and solid-state packing.

Several metal complexes of N-phenylanthranilic acid have been characterized using single-crystal X-ray diffraction. For instance, three new complexes, [Cd₁.₅(NPA)₃(2,2′-bipy)] (1), [Zn(NPA)₂(2,2′-bipy)] (2), and [Mn(NPA)₂(Phen)₂] (3) (where NPA is N-phenylanthranilate, 2,2′-bipy is 2,2′-bipyridine, and Phen is 1,10-phenanthroline), were synthesized and their crystal structures were determined. researchgate.net All three complexes crystallize in the triclinic crystal system with the space group P-1. researchgate.net Complex 1 exhibits a trinuclear structure, while complexes 2 and 3 are mononuclear. researchgate.net The N-phenylanthranilate ligand displays different coordination modes in these complexes. researchgate.net

Furthermore, the crystal structure of a manganese(II) complex, [Mn(NPA)₂(Phen)(H₂O)₂], has been reported. researchgate.net The Mn(II) ion is coordinated to two oxygen atoms from two N-phenylanthranilate ligands, two nitrogen atoms from one 1,10-phenanthroline molecule, and two oxygen atoms from two water molecules, resulting in a distorted octahedral geometry. researchgate.net Similarly, the structures of seven new mixed-ligand copper(II) complexes with N-phenylanthranilic acid derivatives (fenamates) and nicotinamide (B372718) have been determined by single-crystal X-ray analysis. nih.gov

The synthesis and crystal structure of novel cobalt and zinc complexes with trifluorinated anthranilic acid derivatives have also been investigated, revealing penta- or six-coordination geometries around the metal centers. mdpi.com Additionally, the X-ray structure of a platinum(II) complex with a dianionic N,O-bonded N-phenylanthranilate ligand, [Pt{N(Ph)C₆H₄COO}(cod)], has been reported. core.ac.uk

A selection of crystallographic data for N-phenylanthranilic acid complexes is presented in the interactive table below.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to characterize the crystalline nature of bulk materials. It provides information on phase purity, crystal structure, and crystallite size.

In the study of poly-N-phenylanthranilic acid synthesized via oxidative polymerization, X-ray diffraction analysis revealed that the polymer is amorphous. scirp.orgscirp.org This is indicated by the absence of sharp diffraction peaks in the XRD pattern. scirp.org

PXRD is also crucial for confirming the phase purity of synthesized metal complexes. For instance, the bulk samples of lanthanide coordination polymers of N-phenylanthranilic acid were analyzed by PXRD to ensure that the material was a single crystalline phase, matching the structure determined from single-crystal X-ray diffraction. rsc.orgrsc.orgresearchgate.net Similarly, PXRD was used to characterize novel silver(I) complexes with N-phenylanthranilate and other fenamates. nih.gov

In the context of composite materials, PXRD is used to identify the crystalline phases present. For example, in a study of composites of poly-N-phenylanthranilic acid and reduced graphene oxide (RGO), a peak characteristic of RGO was observed at 2θ = 38.92°, confirming its presence in the composite. mdpi.com The intensity of this peak was found to increase with higher GO concentration and after IR heating, indicating a higher degree of GO reduction. mdpi.com In another study on hybrid nanomaterials, XRD patterns of Fe₃O₄/poly-N-phenylanthranilic acid composites showed diffraction peaks corresponding to the Fe₃O₄ phase. mdpi.com After heat treatment, the formation of other phases such as FeO, α-Fe, γ-Fe, and Fe₄N nanoparticles was identified by XRD. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. wikipedia.org It is particularly useful for studying the chemical structure of polymers and the surface chemistry of modified materials.

XPS has been employed to investigate the structure of poly-N-phenylanthranilic acid. scirp.org The analysis of the N 1s spectrum was crucial in demonstrating the absence of quinodiimine (=N–) units in the polymer, as no peak was observed around 399.0 eV, which is characteristic of the C=N bond. scirp.org The observed band near 400.5 eV was attributed to the C–N bond of the phenyleneamine units. scirp.org

In a study of electrode coatings based on poly-N-phenylanthranilic acid (P-N-PAA) composites with reduced graphene oxide (RGO), XPS was used to monitor changes in the binding energies of C 1s and N 1s peaks. mdpi.com The N 1s spectrum of P-N-PAA on a graphite (B72142) felt (GF) substrate showed a main peak at 400.2 eV corresponding to (–NH–) benzoid amine groups and a smaller peak at 401.6 eV (N⁺) due to doping with HSO₄⁻ ions. mdpi.com For the AGF/RGO/P-N-PAA composite, two nearly equal peaks at 400.0 eV (–NH–) and 401.7 eV (N⁺) were observed. mdpi.com After IR heating, a new peak appeared at 398.9 eV, corresponding to the formation of C=N bonds, indicating dehydrogenation of the phenyleneamine structures. mdpi.com

The C 1s XPS spectrum of GF/P-N-PAA showed a strong peak at 284.5 eV for sp²-hybridized carbon atoms in aromatic rings and a peak at 288.8 eV characteristic of carboxyl groups. mdpi.com

The table below summarizes the key XPS binding energies observed for N-phenylanthranilic acid and its polymer.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of N-phenylanthranilic acid and its related compounds in various matrices. High-performance liquid chromatography (HPLC) is a particularly common and versatile method.

A reverse-phase (RP) HPLC method has been developed for the analysis of N-phenylanthranilic acid. sielc.com This method utilizes a C18 column, such as the Newcrom R1, with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric (MS) detection, phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com This HPLC method is scalable and can be used for preparative separations to isolate impurities. sielc.com

N-phenylanthranilic acid has also been used as an internal standard in HPLC methods for the quantification of other drugs. For instance, it served as an internal standard in an isocratic HPLC-UV method for the determination of diclofenac (B195802) and its metabolite, 4'-hydroxydiclofenac, in rat serum. nih.govutmb.edu The use of N-phenylanthranilic acid as an internal standard provided good accuracy and did not interfere with the analysis of the target compounds. nih.govutmb.edu

In the context of synthesizing tagged molecules for biological assays, reverse-phase HPLC was used to purify a 5-carboxyfluorescein-tagged N-phenylanthranilamide, which was developed as a tracer reagent for fluorescence polarization assays. rsc.org

Thin Layer Chromatography (TLC) for Purity Assessment

Thin-layer chromatography (TLC) is a widely used, rapid, and cost-effective analytical technique for assessing the purity of N-phenylanthranilic acid and its derivatives. sigmaaldrich.com This method allows for the quick identification of the main compound and the detection of impurities such as unreacted starting materials, by-products, or degradation products. libretexts.orgresearchgate.net The principle of TLC involves the separation of compounds based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent system that moves up the plate via capillary action). globalresearchonline.netlibretexts.org

The separation is influenced by the polarity of the analyte, the stationary phase, and the mobile phase. Compounds with a stronger interaction with the polar stationary phase will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ) value, whereas less polar compounds or those with a higher affinity for the mobile phase will travel further.

Stationary Phase: For the analysis of N-phenylanthranilic acid, which contains both a polar carboxylic acid group and a secondary amine, silica (B1680970) gel is the most common stationary phase. libretexts.orgsilicycle.comsavemyexams.com Silica gel (SiO₂) is highly polar due to the presence of surface silanol (B1196071) (Si-OH) groups, which can interact strongly with polar functional groups. libretexts.org Typically, TLC plates pre-coated with silica gel 60 F-254 are employed; the "F-254" indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds under UV light at 254 nm. researchgate.netlibretexts.org Alumina (Al₂O₃) can serve as an alternative stationary phase, particularly for the purification of amines. silicycle.comaga-analytical.com.pl

Mobile Phase: The selection of an appropriate mobile phase is critical for achieving effective separation. silicycle.com For N-phenylanthranilic acid and its derivatives, a solvent system consisting of a mixture of a non-polar and a polar solvent is generally used. du.ac.in The polarity of the eluent is adjusted by varying the ratio of the solvents to achieve an optimal Rƒ value, ideally between 0.2 and 0.4. silicycle.com Common solvent systems include mixtures of hexane/ethyl acetate (B1210297), dichloromethane/methanol, or toluene/acetonitrile. du.ac.in For acidic compounds like N-phenylanthranilic acid, adding a small amount of a modifying agent like acetic acid to the mobile phase can improve spot shape and separation. illinois.edu

Detection and Visualization: N-phenylanthranilic acid contains aromatic rings, making it inherently UV-active. Consequently, spots on a TLC plate with a fluorescent indicator can be easily visualized under a UV lamp, where they appear as dark spots against a fluorescent green background. reachdevices.com For derivatives that are not UV-active or to enhance sensitivity, chemical staining reagents are used. A potassium permanganate (B83412) (KMnO₄) stain is a good general-purpose oxidizing stain that reacts with many functional groups, including amines and carboxylic acids, to produce yellow-brown spots on a purple background. reachdevices.com Another option is using iodine vapor, which can reversibly stain many organic compounds. libretexts.org For specifically detecting the carboxylic acid group, a bromocresol green spray reagent can be used, which reveals acidic compounds as yellow spots on a blue-green background. illinois.edu

Table 1: Typical Parameters for TLC Analysis of N-Phenylanthranilic Acid

Parameter Description Examples
Stationary Phase The solid adsorbent coated on the TLC plate. Silica gel 60 F-254, Alumina
Mobile Phase (Eluent) The solvent or solvent mixture that moves up the plate. Hexane-Ethyl Acetate, Dichloromethane-Methanol, Toluene-Acetonitrile (ratios are optimized)

| Detection Methods | Techniques used to visualize the separated spots. | UV light (254 nm), Potassium Permanganate (KMnO₄) stain, Iodine (I₂) vapor, Bromocresol green stain |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers, including those derived from N-phenylanthranilic acid. oecd.orgresearchgate.net This method separates molecules based on their hydrodynamic volume, or size in solution, rather than their chemical properties. researchgate.netduratec.de GPC is the standard method for determining key polymer characteristics such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. oecd.org These parameters are crucial as they directly influence the physical and performance properties of the polymer.

In a GPC analysis, a solution of the polymer is passed through a column packed with a porous gel. researchgate.net Larger polymer coils are excluded from the pores of the gel and thus travel a shorter path, eluting from the column first. duratec.de Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. oecd.org

Detailed research on the oxidative polymerization of N-phenylanthranilic acid has utilized GPC to characterize the resulting polymer. scirp.orgscirp.org In these studies, GPC analysis confirmed the successful synthesis of poly(N-phenylanthranilic acid) and provided critical data on its molecular weight and distribution. scirp.orgscirp.org The specific conditions and findings from this research provide a clear example of GPC's application.

Research Findings and GPC Parameters:

Polymer and Eluent: The analysis was performed on poly(N-phenylanthranilic acid) dissolved in N-methylpyrrolidone (NMP), which served as the mobile phase (eluent). scirp.orgscirp.org Polar solvents like NMP, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often required for soluble polyaniline-type polymers. phenomenex.commdpi.com

Column: The separation was achieved using PLgel 5 µm MIXED-C columns, which are composed of highly cross-linked styrene-divinylbenzene, making them suitable for use with polar organic solvents at elevated temperatures. scirp.orgscirp.orgphenomenex.com

Temperature: The column and detector were maintained at 60°C to ensure the polymer remained fully dissolved and to reduce the viscosity of the NMP eluent. scirp.orgscirp.org

Calibration: The instrument was calibrated using polystyrene standards. scirp.orgscirp.org It is important to note that this provides a relative molecular weight, as the hydrodynamic volume of poly(N-phenylanthranilic acid) in NMP may not be identical to that of polystyrene in the same solvent. unileoben.ac.ataip.org

Detector: A refractive index (RI) detector was used to monitor the polymer as it eluted from the column. scirp.orgscirp.org The RI detector is considered a universal detector for GPC as its response is proportional to the concentration of the polymer. researchgate.net

Results: The GPC analysis demonstrated that under optimized synthesis conditions, a poly-N-phenylanthranilic acid with a weight-average molecular mass (Mw) of 2.6 × 10⁴ g/mol and a polydispersity index (PDI) of 2.2 could be achieved. scirp.orgscirp.org

Table 2: GPC Conditions for Molecular Weight Analysis of Poly(N-phenylanthranilic acid)

Parameter Condition/Instrument Source
Instrument Water's 150°C scirp.orgscirp.org
Column PLgel 5 µm MIXED-C scirp.orgscirp.org
Eluent (Mobile Phase) N-Methylpyrrolidone (NMP) scirp.orgscirp.org
Temperature 60°C scirp.orgscirp.org
Flow Rate 1.0 mL/min scirp.orgscirp.org
Calibration Standard Polystyrene scirp.orgscirp.org

| Detector | Refractive Index (RI) Detector | scirp.orgscirp.org |

Polymeric Forms and Material Science Applications

Oxidative Polymerization of N-Phenylanthranilic Acid

The synthesis of poly-N-phenylanthranilic acid (P-N-PAA) is primarily achieved through oxidative polymerization. scirp.orgresearchgate.netscirp.org This process can be carried out in a heterophase system, often utilizing an organic solvent like chloroform (B151607) and an aqueous solution containing an oxidant. scirp.orgresearchgate.netscirp.org Ammonium (B1175870) persulfate is a commonly used oxidant for this reaction. scirp.orgscirp.org

The polymerization mechanism involves the C-C coupling at the 2- and 4-positions of the phenyl rings relative to the nitrogen atom. scirp.orgresearchgate.net A key structural feature of the resulting polymer is the exclusive presence of phenyleneamine units, without the formation of quinodiimine units, as confirmed by spectroscopic analyses like XPS and NMR. scirp.org The reaction conditions, such as the concentration of the monomer, oxidant, and temperature, significantly influence the yield and molecular weight of the polymer. scirp.orgscirp.org For instance, a higher oxidant-to-monomer ratio has been shown to increase the molecular weight of the resulting polymer.

Optimal conditions for achieving high yield (72-79%) and maximum molecular weight (Mw = 2.6 × 10⁴) have been identified as:

Monomer concentration: 0.1 - 0.2 mol/l

Oxidant concentration: 0.2 - 0.5 mol/l

Ammonium hydroxide (B78521) concentration: 0.5 - 1.0 mol/l

Temperature: 0°C - 15°C

Time: 3 - 6 hours scirp.orgscirp.org

The resulting P-N-PAA is a black powder that is soluble in various solvents, including aqueous solutions of ammonium hydroxide and sodium hydroxide, N-methylpyrrolidone, DMF, and DMSO. scirp.orgscirp.org

Structural Analysis and Morphology of Poly-N-phenylanthranilic Acid

The chemical structure of poly-N-phenylanthranilic acid has been extensively studied using various spectroscopic techniques. FTIR spectroscopy reveals characteristic intensive bands at 1590 and 1510 cm⁻¹, corresponding to the stretching vibrations of C-C bonds in the aromatic rings. scirp.orgscirp.org The splitting of these bands suggests different types of substitution in the aromatic rings. scirp.orgscirp.org Bands related to the COOH groups are observed at 1683 and 1227 cm⁻¹. scirp.orgscirp.org

X-ray and TEM analyses indicate that P-N-PAA is an amorphous polymer. scirp.org The morphology of the polymer powder, as observed through scanning electron microscopy (SEM), can be influenced by the polymerization conditions. scirp.org For instance, polymerization in the presence of chloroform can result in the formation of cavities, while polymerization in an ammonium hydroxide solution yields a plate-like morphology. scirp.org The polymer exhibits significant thermal stability, with a 50% weight loss observed at 660°C in an inert atmosphere and 520°C in air. scirp.orgscirp.org

Table 1: Structural and Thermal Properties of Poly-N-phenylanthranilic Acid

PropertyValueReference
Molecular Weight (Mw)2.6 × 10⁴ scirp.orgscirp.org
Polydispersity Index2.2 scirp.orgscirp.org
50% Weight Loss (Inert Atmosphere)660°C scirp.orgscirp.org
50% Weight Loss (Air)520°C scirp.orgscirp.org
Residue at 800°C (Nitrogen)31% scirp.orgscirp.org

Composite Materials Formation with Poly-N-phenylanthranilic Acid (e.g., with Reduced Graphene Oxide)

Poly-N-phenylanthranilic acid can be used to form composite materials with other advanced materials like reduced graphene oxide (RGO). mdpi.comnih.gov These hybrid materials can be synthesized through methods such as in situ oxidative polymerization of N-phenylanthranilic acid in the presence of graphene oxide (GO). mdpi.comnih.gov In this process, the P-N-PAA is adsorbed onto the graphene nanosheets, which is facilitated by π-stacking and hydrogen bonding between the carboxylic groups of the polymer and the oxygen-containing groups on the graphene oxide. mdpi.commdpi.com

The formation of these composites can lead to materials with enhanced properties. For instance, the electrical conductivity of RGO/P-N-PAA composites is significantly higher than that of the primary polymer. nih.gov The post-reduction of GO to RGO within the composite can be achieved through methods like IR heating. mdpi.com

Two primary methods for preparing RGO/P-N-PAA composites have been reported:

In situ oxidative polymerization: N-phenylanthranilic acid monomer is polymerized in a water/chloroform heterophase system in an alkaline medium in the presence of GO. mdpi.comnih.gov

Solution mixing: A solution of pre-synthesized P-N-PAA in a solvent like DMF is mixed with GO. mdpi.com

Potential Applications of Poly-N-phenylanthranilic Acid in Advanced Materials (e.g., Supercapacitors)

The unique electrochemical properties of poly-N-phenylanthranilic acid and its composites make them promising candidates for applications in advanced energy storage devices, particularly supercapacitors. mdpi.comnih.gov The combination of a conductive polymer like P-N-PAA with a high-surface-area material like RGO can create electrode materials that balance double-layer capacitance and Faradaic pseudocapacitance, leading to high capacitance and high charge-discharge currents. mdpi.com

Electrode materials based on RGO/P-N-PAA composites have been studied for their performance in supercapacitors, often using an organic electrolyte. mdpi.com The specific electrochemical capacitance of these electrodes can be quite high, with values depending on the method of composite production and the weight of the applied coating. mdpi.comnih.gov

Table 2: Electrochemical Capacitance of RGO/P-N-PAA Composite Electrodes

Electrode MaterialCurrent Density (mA·cm⁻²)Specific Capacitance (F·g⁻¹)Reference
RGO/P-N-PAA-10.5268 mdpi.comnih.gov
RGO/P-N-PAA-11.5184 mdpi.comnih.gov
RGO/P-N-PAA-13.0111 mdpi.comnih.gov
RGO/P-N-PAA-2.10.5407 mdpi.comnih.gov
RGO/P-N-PAA-2.11.5321 mdpi.comnih.gov
RGO/P-N-PAA-2.13.0255 mdpi.comnih.gov
AGF/RGO/P-N-PAA-2.1 (0.21 mg coating)-752, 524, 329 mdpi.com

These findings highlight the potential of P-N-PAA and its composites as active materials in the development of next-generation energy storage technologies. mdpi.com

Toxicological and Biomarker Research Mechanistic and Predictive Focus

Mechanisms of N-Phenylanthranilic Acid-Induced Renal Papillary Necrosis

N-Phenylanthranilic acid (NPAA) is recognized as an inducer of renal papillary necrosis (RPN) in animal models, providing a basis for studying the pathology observed in human analgesic abusers. oup.com The administration of NPAA leads to a dose-related development of RPN, which can sometimes be unilateral. nih.govnih.gov Histopathological examinations reveal that the necrosis is often limited to the apex of the renal papilla, particularly at lower doses. nih.gov

The progression of the lesion involves specific cellular targets. The primary morphological changes are observed in the medullary interstitial cells. ucl.ac.uk This is followed by damage to the endothelial cells and the loops of Henle, with subsequent changes occurring in the collecting ducts. ucl.ac.uk Unlike the nephrotoxicity associated with many non-steroidal anti-inflammatory drugs (NSAIDs), studies have shown that in NPAA-induced RPN, there is no evidence of Cyclooxygenase (Cox) 1 or 2 dysregulation, and the integrity of Cox-1 positive interstitial cells is maintained before the onset of necrosis. nih.gov However, another proposed mechanism suggests that RPN could be caused by ischemic injury resulting from the direct inhibition of cyclo-oxygenase-mediated production of prostaglandins (B1171923). oup.com

Higher doses of NPAA not only increase the severity of papillary necrosis but can also induce degenerative changes in the renal cortex. nih.gov Research has also noted that in individual rat models, the necrotic lesions tend to be more substantial in the left kidney compared to the right. nih.gov

Histopathological FindingLocationDose-DependenceAssociated Observations
Renal Papillary Necrosis (RPN) Medullary ApexDose-related; involves up to 30% of the apex at 0.5-2 mmol/kg. nih.govNo greater necrosis at higher doses (3-5 mmol/kg), but cortical changes appear. nih.gov
Primary Morphological Changes Medullary Interstitial CellsOccurs early in the pathological process. ucl.ac.ukPrecedes damage to other structures like endothelial cells and loops of Henle. ucl.ac.uk
Cortical Degenerative Changes Renal CortexInduced at higher daily doses (3 and 5 mmol/kg). nih.govAssociated with increased blood urea (B33335) nitrogen. nih.gov
Secondary Dilation Distal TubulesObserved as a consequence of papillary necrosis. nih.gov-

Identification and Analysis of Metabolic Biomarkers (e.g., Ketonuria, Urinary Ascorbate)

The non-invasive and early detection of RPN is a significant challenge, prompting research into urinary biomarkers associated with NPAA exposure. nih.govtandfonline.com Studies utilizing 1H-nuclear magnetic resonance (NMR) spectroscopy of urine from rats treated with NPAA have identified several key metabolic perturbations. nih.govtandfonline.com

A prominent finding is a marked, though variable, excretion of ketone bodies—specifically beta-hydroxybutyrate, acetoacetate, and acetone (B3395972)—a condition known as ketonuria. nih.govtandfonline.com This ketonuria was observed on days 3-4, 5-6, and 7-8 of one study, and it is postulated to be a secondary effect of altered fatty acid metabolism, potentially stemming from the inhibition of prostaglandin (B15479496) synthesis. nih.govtandfonline.com

Another significant biomarker identified is an elevation in urinary ascorbate (B8700270), which was noted during the initial eight days of an experimental study. nih.govtandfonline.com This increase in ascorbate is not considered a marker of renal injury but rather a biomarker of a hepatic response. nih.gov It likely reflects an increase in hepatic activity associated with the glucuronidation of NPAA. nih.govtandfonline.com

Further research has highlighted the potential of urinary phospholipids (B1166683) as early diagnostic markers. ucl.ac.uk In studies comparing NPAA with its analogue mefenamic acid, significant increases in urinary phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) were observed from the second day of treatment onwards. ucl.ac.uk These changes in urinary lipids occurred before other standard urinary parameters showed significant alterations, demonstrating their potential as sensitive, non-invasive biomarkers for the early stages of RPN. ucl.ac.uk

BiomarkerSampleChangeProposed Mechanism/Significance
Ketone Bodies (beta-hydroxybutyrate, acetoacetate, acetone)UrineMarked increase (Ketonuria). nih.govtandfonline.comSecondary to altered fatty acid metabolism due to prostaglandin synthesis inhibition. nih.govtandfonline.com
Ascorbate UrineElevation. nih.govtandfonline.comBiomarker of hepatic response, likely reflecting increased glucuronidation of NPAA. nih.govtandfonline.com
Phosphatidylcholine (PC) UrineSignificant increase. ucl.ac.ukPotential early, non-invasive biomarker for RPN. ucl.ac.uk
Phosphatidylethanolamine (PE) UrineSignificant increase. ucl.ac.ukPotential early, non-invasive biomarker for RPN. ucl.ac.uk
Renal Papillary Antigen-1 (RPA-1) UrineIncrease. medchemexpress.comA biomarker of renal papillary necrosis. medchemexpress.com

Mechanistic Hepatotoxicity Studies related to Mitochondrial Dysfunction

The hepatotoxic effects of N-phenylanthranilic acid and its structural derivatives are mechanistically linked to mitochondrial dysfunction. jst.go.jpnih.gov Mitochondria are a principal target for the toxicity induced by NPAA scaffold NSAIDs. jst.go.jpresearchgate.net The underlying mechanism involves the uncoupling of oxidative phosphorylation, which disrupts cellular energy production and can lead to hepatocyte injury. researchgate.net

Studies on isolated rat liver mitochondria have demonstrated that NPAA and its derivatives can induce mitochondrial swelling, a hallmark of the mitochondrial permeability transition (mPT). jst.go.jpnih.gov While NPAA itself causes only weak mitochondrial swelling compared to its derivatives like mefenamic acid and flufenamic acid, it does contribute to the inhibition of mitochondrial oxygen consumption. jst.go.jp This suggests that these compounds can obstruct the electron transport system. jst.go.jpnih.gov The uncoupling effect, which dissipates the proton gradient across the inner mitochondrial membrane, has been observed with the addition of NPAA derivatives. jst.go.jpnih.gov

The process of mitochondrial swelling induced by most NPAA derivatives is dependent on inorganic phosphate (B84403) and can be suppressed by cyclosporin (B1163) A, which is characteristic of mPT. jst.go.jpnih.gov This disruption of mitochondrial function leads to a decrease in cellular ATP content, which is followed by the leakage of cellular enzymes, indicating cell injury. researchgate.net

CompoundEffect on Mitochondrial SwellingEffect on Oxygen ConsumptionMechanism Notes
N-Phenylanthranilic Acid (NPAA) Weak swelling observed at 200 µM. jst.go.jpInduces the same oxygen consumption rate as 200 µM mefenamic acid. jst.go.jpAppears to inhibit the mitochondrial electron transport system. jst.go.jp
Mefenamic Acid (MEF) Significant swelling at 200 µM. jst.go.jpAddition of 50 µM had uncoupling effects. nih.govSwelling is inorganic phosphate-dependent and suppressed by cyclosporin A. jst.go.jpnih.gov
Flufenamic Acid (FLU) Significant swelling at 200 µM. jst.go.jpAddition of 50 µM had uncoupling effects. nih.govSwelling is suppressed by cyclosporin A. jst.go.jp
Diclofenac (B195802) (DIC) Weak swelling observed at 200 µM. jst.go.jpInduces the same oxygen consumption rate as 200 µM mefenamic acid. jst.go.jpSwelling is suppressed by cyclosporin A. jst.go.jp

In Vivo Models for Toxicological and Inflammatory Response Assessment

The rat is the predominant in vivo model used for assessing the toxicological profile of N-phenylanthranilic acid, particularly its capacity to induce nephropathy. oup.comnih.govnih.gov Repeated oral administration of NPAA to rats successfully models the renal papillary necrosis seen in human analgesic nephropathy. oup.comnih.gov This model is crucial for studying the dose-response relationship and the time-course of lesion development, as well as for identifying non-invasive biomarkers of renal injury. nih.govnih.gov For instance, studies have used male Alderley Park rats receiving NPAA orally for several days to investigate urinary metabolic changes and correlate them with histopathological findings. nih.govtandfonline.com These models have shown that NPAA causes minimal papillary necrosis but also inflammation of the collecting ducts. medchemexpress.com

For evaluating the anti-inflammatory properties of NPAA derivatives, the carrageenan-induced rat paw edema model is a standard method. tandfonline.comresearchgate.net This model involves inducing a localized, acute inflammatory response in the rat paw. The efficacy of a test compound is determined by its ability to reduce the resulting edema compared to a control group. This assay has been used to assess the anti-inflammatory potential of various metal complexes and synthetic derivatives of N-phenylanthranilic acid. tandfonline.comresearchgate.net

In addition to inflammatory models, the analgesic effects of NPAA and its derivatives have been assessed in mice using the acetic acid-induced abdominal constriction (writhing) test. medchemexpress.com

ModelSpeciesApplicationKey Findings/Endpoints
NPAA-Induced Nephropathy Rat (e.g., Male Alderley Park)Models renal papillary necrosis (RPN) similar to human analgesic nephropathy. oup.comnih.govHistopathology of kidney (lesion development), analysis of urinary biomarkers (ketonuria, ascorbate, phospholipids), blood urea nitrogen. nih.govucl.ac.uknih.gov
Carrageenan-Induced Paw Edema RatAssesses in vivo anti-inflammatory activity of NPAA derivatives. tandfonline.comresearchgate.netMeasurement of paw volume to determine the percentage inhibition of edema. tandfonline.com
Acetic Acid-Induced Writhing Test MouseAssesses analgesic activity. medchemexpress.comCounting the number of abdominal constrictions to determine inhibitory effect. medchemexpress.com

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Strategies and Catalytic Approaches for N-Phenylanthranilic Acid and Derivatives

The traditional synthesis of N-phenylanthranilic acid, often achieved through methods like the Ullmann condensation, is effective but can be hampered by harsh reaction conditions and the use of copper catalysts that require extensive purification to remove byproducts. Modern research is focused on developing more efficient, environmentally benign, and versatile synthetic strategies.

Emerging methodologies are exploring solvent-free mechanochemical processes, such as ball milling, which can reduce reaction times and eliminate the need for toxic solvents. Another area of advancement involves the use of novel cyclizing agents like phosphorus pentoxide in polyphosphoric acid, which has been shown to improve reaction efficiency and yield in the synthesis of related acridine (B1665455) derivatives.

Furthermore, the development of catalytic approaches for the oxidative polymerization of N-phenylanthranilic acid is a significant area of interest. researchgate.netmdpi.com This process yields poly-N-phenylanthranilic acid (PNPA), a polymer with high thermal stability and unique electronic properties. researchgate.net Research into the effects of monomer concentration, oxidant type, and reaction medium (e.g., heterophase systems using chloroform) aims to control the polymer's chemical structure and properties. researchgate.net These advanced polymers and their composites are crucial for developing new materials.

Exploration of New Biological Targets and Therapeutic Areas for N-Phenylanthranilic Acid Compounds

While N-phenylanthranilic acid is the core of established non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and flufenamic acid that target cyclooxygenase (COX) enzymes, current research is actively seeking new biological targets to broaden its therapeutic potential. acs.org

One promising new target is the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is implicated in prostate cancer. researchgate.netresearchgate.net Derivatives of N-phenylanthranilic acid are being investigated as potent and selective inhibitors of AKR1C3, representing a potential new strategy for cancer therapy. researchgate.net The exploration of organometallic compounds incorporating N-phenylanthranilic acid scaffolds is also opening new avenues for anticancer agents. rsc.org

Beyond cancer, the unique structure of N-phenylanthranilic acid allows for the design of compounds with potential applications in other therapeutic areas. Research into its derivatives is exploring antimicrobial and antiviral activities. smolecule.com The ability of its derivatives to interact with various biological macromolecules, including DNA and proteins, suggests a wide range of possibilities for future drug development.

Advanced Computational Modeling for Rational Drug Design and Material Science Applications

Computational modeling has become an indispensable tool for accelerating the discovery and optimization of N-phenylanthranilic acid-based compounds. Structure-based drug design, which relies on techniques like X-ray crystallography, allows for the detailed visualization of how these molecules bind to their biological targets. researchgate.netresearchgate.net

For instance, computational studies have been used to overlay the binding modes of different fenamic acid derivatives within the active sites of enzymes like AKR1C3 and COX-2. acs.orgresearchgate.net This provides crucial insights into the structure-activity relationships and guides the synthesis of more potent and selective inhibitors. Pharmacophore modeling and database screening are employed to identify novel molecular scaffolds that could mimic the binding interactions of N-phenylanthranilic acid derivatives. researchgate.net

In addition to drug design, computational methods are applied in material science. Quantum mechanical calculations, for example, are used to study the tautomerism and molecular conformations of N-phenylanthranilic acid and its derivatives, which is crucial for understanding their chemical properties and designing new materials. science.gov

Computational TechniqueApplication in N-Phenylanthranilic Acid ResearchKey Insights
Structure-Based Drug Design Optimization of inhibitors for targets like AKR1C3 and COX-2. acs.orgresearchgate.netresearchgate.netProvides understanding of binding interactions and guides the design of more potent and selective molecules. acs.orgresearchgate.net
Pharmacophore Modeling Screening of large chemical databases to find new potential drug candidates. researchgate.netIdentifies novel molecular structures with the potential for similar biological activity. researchgate.net
Quantum Mechanics (QM) Studying molecular properties such as tautomeric equilibrium. science.govPredicts the most stable forms and chemical reactivity of the molecule. science.gov
Molecular Dynamics (MD) Simulating the stability of ligand-protein complexes over time. researchgate.netAssesses the stability of the binding of N-phenylanthranilic acid derivatives in the active site of a target protein. researchgate.net

Design and Synthesis of N-Phenylanthranilic Acid-Based Hybrid Materials

A significant emerging research direction is the design and synthesis of hybrid materials that incorporate poly-N-phenylanthranilic acid (PNPA). These materials leverage the polymer's inherent properties, such as thermal stability and electrical conductivity, and combine them with other functional materials to create composites with enhanced capabilities. researchgate.netmdpi.com

One major area of focus is the development of electrode materials for supercapacitors. mdpi.com Hybrid composites have been successfully synthesized by combining PNPA with reduced graphene oxide (RGO). mdpi.comgrafiati.com These materials can be prepared via methods such as in situ oxidative polymerization of N-phenylanthranilic acid in the presence of graphene oxide (GO). mdpi.com The resulting RGO/PNPA composites exhibit high specific electrochemical capacitance, making them promising for energy storage applications. mdpi.com

Another class of innovative materials involves ternary nanocomposites. Researchers have created hybrid materials based on PNPA, magnetite (Fe₃O₄) nanoparticles, and single-walled carbon nanotubes (SWCNTs). mdpi.com These polymer-metal-carbon nanocomposites possess a unique combination of electrical and magnetic properties, with potential applications in areas like electromagnetic shielding and advanced electronics. mdpi.com The synthesis of PNPA-based hybrid materials with magnetic nanoparticles is also being explored for biomedical applications, including drug delivery systems and as contrast agents for magnetic resonance imaging (MRI).

Hybrid Material ComponentSynthesis MethodPotential ApplicationResearch Finding
Reduced Graphene Oxide (RGO) In situ oxidative polymerization of N-phenylanthranilic acid with graphene oxide. mdpi.comSupercapacitor electrodes. mdpi.comComposites show high specific electrochemical capacitance (up to 752 F∙g⁻¹). mdpi.com
Fe₃O₄ Nanoparticles & SWCNTs In situ oxidative polymerization of diphenylamine-2-carboxylic acid in the presence of Fe₃O₄ and SWCNTs. mdpi.comElectromagnetic materials, advanced electronics. mdpi.comCreates novel ternary nanocomposites with unique magnetic and electrical properties. mdpi.com
Magnetic Nanoparticles Incorporation of magnetic nanoparticles into a poly-N-phenylanthranilic acid matrix. Drug delivery, MRI contrast agents. Development of multifunctional nanomaterials for biomedical use.

Integration of Multi-Omics Data in Mechanistic Biological Studies of N-Phenylanthranilic Acid

The advent of "-omics" technologies—such as genomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the biological effects of N-phenylanthranilic acid and its derivatives. vdoc.pub The integration of multi-omics data is an emerging strategy that can provide a comprehensive view of the molecular mechanisms underlying both the therapeutic actions and potential toxicities of these compounds. covid19-help.org

For example, by analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues exposed to an N-phenylanthranilic acid derivative, researchers can identify novel biological pathways and potential new drug targets. This approach is particularly valuable for moving beyond a single-target hypothesis and understanding the broader physiological impact of a drug. vdoc.pub

This methodology is also crucial for safety assessment. NSAIDs derived from N-phenylanthranilic acid are known to have potential side effects, such as hepatotoxicity. Multi-omics approaches can help identify early biomarkers of drug-induced organ injury. vdoc.pub By correlating drug exposure with specific molecular signatures (e.g., changes in certain proteins or metabolites), it may be possible to develop sensitive tests to monitor for adverse effects in preclinical and clinical studies. vdoc.pub While direct, large-scale multi-omics studies on N-phenylanthranilic acid itself are still in early stages, the application of these techniques to its drug derivatives is paving the way for a more profound mechanistic understanding. covid19-help.org

Q & A

Q. How is NMR metabolomics applied to study the metabolic effects of N-phenylanthranilic acid in vivo?

  • Methodological Answer : Administer NPAA to rats and collect serum. Use ¹H-NMR (500 MHz) with Gaussian binning for spectral processing. Identify metabolic shifts (e.g., TCA cycle intermediates, lactate) via PCA analysis. Validate findings with LC-MS .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.